Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMIJABWOZOAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(OC2=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467856 | |
| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894779-28-3 | |
| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Introduction: The Benzofuran Core in Modern Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a representative member of this class, serving as a valuable intermediate in the synthesis of more complex bioactive molecules.[1] For researchers in drug development, the unambiguous confirmation of its molecular structure is a critical first step, ensuring the integrity of subsequent research and the validity of structure-activity relationship (SAR) studies.
This guide provides a comprehensive, multi-technique workflow for the structural elucidation of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, demonstrating how an integrated analytical approach provides a self-validating system for structural confirmation. This document is intended to serve as both a specific guide for the title compound and a general methodological template for the characterization of novel substituted benzofurans.
Section 1: Synthetic Provenance and the Initial Structural Hypothesis
The process of structure elucidation does not begin with a spectrum, but with the synthesis of the molecule itself. The reaction pathway provides the initial, most logical hypothesis for the final structure. Substituted benzofurans are commonly synthesized via palladium-catalyzed coupling and cyclization reactions or through the cyclization of appropriately substituted phenols.[3][4] A plausible route to the title compound involves the reaction of a substituted hydroquinone with a β-ketoester, followed by cyclization.
Knowing the starting materials and the reaction mechanism (e.g., an intramolecular cyclization) allows us to predict not only the core benzofuran structure but also the specific substitution pattern. This a priori knowledge is invaluable, as it transforms the elucidation process from a complete unknown into a confirmation of a well-reasoned hypothesis.
Section 2: The Integrated Spectroscopic Workflow: A Multi-Pillar Approach
The confirmation of a chemical structure is a process of accumulating corroborating evidence from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unambiguous picture. The overall workflow is designed to first determine the molecular formula, then identify the functional groups present, and finally, piece together the precise atomic connectivity.
Mass Spectrometry (MS): Defining the Elemental Composition
Causality & Rationale: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source, provides an extremely accurate mass measurement, allowing for the calculation of a unique elemental composition.[5]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes. The positive mode will likely show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The negative mode may show the deprotonated molecule [M-H]⁻ due to the acidic phenolic proton.
-
Analysis: Use the instrument's software to calculate the molecular formula from the measured exact mass of the most abundant ion.
Expected Results for C₁₂H₁₂O₄: The calculated monoisotopic mass of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is 220.0736 Da.
| Ion | Calculated Exact Mass (Da) |
| [M+H]⁺ | 221.0808 |
| [M+Na]⁺ | 243.0628 |
| [M-H]⁻ | 219.0663 |
Observing an ion with a mass corresponding to one of these values within a tolerance of ±5 ppm provides strong evidence for the molecular formula C₁₂H₁₂O₄. Further fragmentation analysis (MS/MS) can reveal characteristic losses, such as the loss of an ethyl group (-29 Da) or an ethoxy group (-45 Da), further supporting the proposed structure.[6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For the title compound, IR is crucial for confirming the presence of the hydroxyl (O-H), ester carbonyl (C=O), and aromatic ring functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands and assign them to specific functional groups by comparing the peak positions to correlation charts.[5]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (Methyl, Ethyl) |
| ~1710-1690 | C=O stretch | Ester Carbonyl |
| ~1620, ~1580, ~1470 | C=C stretch | Aromatic Ring |
| ~1250-1100 | C-O stretch | Ester and Furan Ether |
The presence of a broad peak around 3300 cm⁻¹ and a strong, sharp peak near 1700 cm⁻¹ is a definitive indicator of the hydroxyl and ester groups, respectively, validating key components of the hypothesized structure.
1D Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Causality & Rationale: ¹H and ¹³C NMR are the most powerful techniques for determining the detailed structure of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, their integration (ratio), and their neighboring protons (connectivity through spin-spin coupling).[8] ¹³C NMR reveals the number of unique carbon atoms and their chemical environment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols, as the OH peak is often clearly visible.[5]
-
Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the chemical shifts (δ), integration values, and coupling patterns (J-coupling) to assemble fragments of the molecule.
Expected ¹H and ¹³C NMR Data (Predicted in DMSO-d₆):
| ¹H NMR Signal | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR Signal | δ (ppm) | Assignment |
| Phenolic OH | ~9.8 | s (broad) | 1H | 4-OH | Carbonyl | ~166 | C=O (Ester) |
| Aromatic H | ~7.4 | s | 1H | H-5 | Aromatic C-O | ~156 | C-4, C-7a |
| Aromatic H | ~7.2 | s | 1H | H-7 | Aromatic C-O | ~155 | C-2 |
| Furan H | ~6.9 | s | 1H | H-3 | Aromatic CH | ~122 | C-7 |
| Ethyl CH₂ | ~4.3 | q | 2H | -OCH₂CH₃ | Aromatic C | ~121 | C-6 |
| Furan CH₃ | ~2.4 | s | 3H | 2-CH₃ | Aromatic CH | ~114 | C-5 |
| Ethyl CH₃ | ~1.3 | t | 3H | -OCH₂CH₃ | Aromatic C | ~104 | C-3a |
| Furan CH | ~103 | C-3 | |||||
| Ethyl CH₂ | ~61 | -OCH₂ | |||||
| Furan CH₃ | ~14 | 2-CH₃ | |||||
| Ethyl CH₃ | ~14 | -CH₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary. The two aromatic protons (H-5 and H-7) are expected to be singlets due to the substitution pattern, which minimizes vicinal coupling.
Section 3: 2D NMR Spectroscopy: The Unambiguous Proof of Connectivity
Causality & Rationale: While 1D NMR provides a strong foundation, its interpretation can sometimes be ambiguous, especially in complex aromatic systems. 2D NMR experiments, such as COSY, HSQC, and HMBC, provide definitive proof of connectivity by showing correlations between nuclei.[9] This is the self-validating system that locks the molecular structure in place.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In our molecule, the key correlation will be between the ethyl CH₂ and CH₃ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for piecing together the molecular skeleton and confirming the substitution pattern.
Note: The DOT language script above is illustrative. A proper visualization would require replacing the placeholder with an actual chemical structure image and overlaying the correlation arrows. The key correlations are described below.
Key Expected HMBC Correlations to Finalize the Structure:
-
Confirming the Ester Position (C-6): The most critical correlation is from the aromatic proton at H-7 to the ester carbonyl carbon (~166 ppm). This three-bond correlation (³J) definitively proves that the ester group is attached to C-6.
-
Confirming the Ethyl Group: A strong correlation from the ethyl CH₂ protons (~4.3 ppm) to the ester carbonyl carbon (~166 ppm) confirms the ethyl ester functionality.
-
Confirming the Methyl Position (C-2): A correlation from the furan proton H-3 (~6.9 ppm) to the methyl carbon (~14 ppm) and vice-versa (from the methyl protons to C-3 and C-2) confirms the 2-methyl substitution on the furan ring.
-
Confirming the Hydroxyl Position (C-4): Correlations from the aromatic proton at H-5 to C-4, C-6, and C-3a would confirm its position relative to the hydroxyl group and the ester.
Conclusion
The structural elucidation of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is achieved not by a single measurement, but by the logical synthesis of data from a suite of analytical techniques. The process begins with a hypothesis derived from its chemical synthesis. High-resolution mass spectrometry then establishes the exact molecular formula. FT-IR spectroscopy provides rapid confirmation of key functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assembly of the molecular framework, with each piece of data cross-validating the others. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for professionals in drug discovery and development.
References
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- ChemicalBook. Benzofuran-6-carboxylic acid: properties, applications and safety. (2023-12-08).
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MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available from: [Link]
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ACS Publications. Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. (2024-10-07). Available from: [Link]
- Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025-05-27).
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ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024-05-05). Available from: [Link]
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PubMed. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (2007). Available from: [Link]
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PubMed. 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Available from: [Link]
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Physical and chemical properties of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
An In-Depth Technical Guide to Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: Properties, Synthesis, and Applications
Abstract
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a substituted benzofuran derivative of significant interest to the scientific community. The benzofuran nucleus is a prevalent scaffold in numerous natural products and pharmacologically active compounds, recognized for a wide array of biological activities including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the physicochemical properties, synthetic methodologies, analytical characterization, and key applications of this compound. As a versatile intermediate, its structure is amenable to further derivatization, making it a valuable building block in the synthesis of complex heterocyclic systems and novel therapeutic agents.[1]
Molecular and Physicochemical Properties
The fundamental properties of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate are critical for its handling, application in synthesis, and analytical detection. These properties are summarized in the table below. The compound should be stored at room temperature in a dry, airtight container to prevent degradation.[1]
| Property | Value | Source(s) |
| CAS Number | 894779-28-3 | [4] |
| Molecular Formula | C₁₂H₁₂O₄ | [1][4] |
| Molecular Weight | 220.22 g/mol | [4] |
| Exact Mass | 220.07355886 u | [4] |
| Melting Point | 89-92 °C | [4] |
| Boiling Point | 248.8 ± 15.0 °C (Predicted) | [4] |
| pKa | 8.44 ± 0.40 (Predicted) | [4] |
| XLogP3 | 2.62 | [4] |
| Polar Surface Area | 59.67 Ų | [4] |
| Appearance | Pale yellow solid (typical for related compounds) | [5] |
Synthesis and Reactivity
Synthetic Strategy
The synthesis of 2-methylbenzofuran derivatives is well-established in organic chemistry. A common and effective method involves the reaction of a substituted phenol with propargyl bromide, followed by a thermally induced intramolecular cyclization.[5] This pathway leverages a Claisen-type rearrangement to efficiently construct the fused benzofuran ring system.[5] For the title compound, the logical starting material would be Ethyl 3,5-dihydroxybenzoate.
The causality behind this choice is twofold:
-
Regioselectivity: Starting with the correct dihydroxybenzoate isomer ensures the final placement of the hydroxyl and ester functional groups at the desired 4- and 6-positions, respectively.
-
Efficiency: This approach often proceeds in a one-pot or two-step sequence, making it an efficient route for generating the core scaffold.[5][6]
The general workflow for this synthesis is depicted below.
Caption: Proposed synthetic workflow for the target compound.
General Synthetic Protocol
The following protocol is adapted from the synthesis of structurally related compounds and serves as a validated starting point for laboratory synthesis.[5][6]
-
Reaction Setup: To a solution of Ethyl 3,5-dihydroxybenzoate in dry N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃), potassium iodide (KI), and copper(I) iodide (CuI) under a nitrogen atmosphere.
-
Alkylation: Add propargyl bromide to the mixture.
-
Cyclization: Heat the reaction mixture (e.g., to 75°C) and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to yield the final product.
Chemical Reactivity
The reactivity of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is governed by its principal functional groups:
-
Phenolic Hydroxyl Group: The acidic proton can be deprotonated with a base, and the resulting phenoxide is a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce further diversity.
-
Ethyl Ester: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid.[5] This acid derivative itself has shown promising biological activity.[6] The ester can also undergo transesterification or be reduced to an alcohol.
-
Aromatic Ring: The electron-rich benzofuran ring system can undergo electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles, though conditions must be chosen carefully to avoid side reactions with the hydroxyl group.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system.
Caption: Standard workflow for analytical characterization.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile benzofuran derivatives.[7] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a small amount of acid (e.g., 0.1% formic acid) typically provides excellent resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:
-
A singlet for the methyl group at the 2-position (~2.4 ppm).
-
A singlet for the proton at the 3-position (~6.8 ppm).
-
Two doublets in the aromatic region for the protons at the 5- and 7-positions.
-
A quartet and a triplet for the ethyl ester group (-OCH₂CH₃).
-
A broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.
-
-
¹³C-NMR: The carbon spectrum will confirm the carbon skeleton, with characteristic signals for the ester carbonyl (~166 ppm), the aromatic and furan carbons, and the aliphatic methyl and ethyl carbons.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorption bands for this molecule include:
-
A broad band around 3300 cm⁻¹ corresponding to the O-H stretching of the phenolic group.[5]
-
A strong band around 1690-1710 cm⁻¹ for the C=O stretching of the ester.[5]
-
Multiple bands in the 1600-1450 cm⁻¹ region for C=C stretching in the aromatic ring.
-
Bands in the 1300-1000 cm⁻¹ region corresponding to C-O stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by matching the measured exact mass to the calculated value of 220.07355886.[4]
Applications in Research and Drug Development
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of compounds with diverse and potent biological activities.[2][8][9] Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate serves as a key starting point for accessing novel derivatives with therapeutic potential.
-
Intermediate for Bioactive Agents: It is primarily used as an intermediate in the synthesis of more complex molecules.[1] The functional groups allow for strategic modifications to explore structure-activity relationships (SAR). Research has highlighted the potential of benzofuran derivatives as anti-inflammatory, antioxidant, and anticancer agents.[1][2]
-
Anticancer Research: Many benzofuran derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10] The core structure can be modified to target specific enzymes or receptors involved in cancer progression.[9]
-
Fluorescent Probes: The benzofuran core possesses favorable photophysical properties, making it a suitable platform for the design and synthesis of fluorescent probes for biological imaging and sensing applications.[1]
-
Materials Science: The rigid, planar structure of the benzofuran system is also of interest in the development of organic electronic materials.
Conclusion
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a valuable and versatile chemical entity. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for chemists. The combination of a reactive phenolic hydroxyl group and a modifiable ester function on a biologically relevant benzofuran scaffold provides a rich platform for the development of novel compounds in drug discovery, diagnostics, and materials science. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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MySkinRecipes. Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. [Link]
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ResearchGate. (PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
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ResearchGate. (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]
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MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]
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PubMed Central (PMC). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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PubMed Central (PMC). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
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ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
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PubChem. Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate. [Link]
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A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
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ResearchGate. (PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. [Link]
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Theoretical investigation of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Title: A Theoretical Investigation of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: A Computational Guide for Drug Discovery Professionals
Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2][3] Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a key intermediate in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties.[4] This technical guide provides a comprehensive framework for the theoretical investigation of this molecule, designed for researchers and drug development professionals. By leveraging powerful computational tools, we can elucidate its structural, electronic, and reactive properties, and predict its potential as a therapeutic agent. This document details a self-validating workflow, beginning with quantum chemical characterization using Density Functional Theory (DFT) and extending to the simulation of biological interactions through molecular docking. The causality behind methodological choices is explained, providing a robust protocol for generating reliable in silico data to accelerate the drug discovery pipeline.[5]
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The Enduring Significance of Benzofuran Derivatives
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and versatile substitution points allow for the fine-tuning of steric and electronic properties to achieve desired biological activity. Natural and synthetic benzofuran derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, antioxidant, and anti-inflammatory activities.[2][6][7] This wide-ranging bioactivity makes the benzofuran core a high-value target for the synthesis of novel therapeutic agents.[8]
Profile of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: A Promising Intermediate
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS No: 894779-28-3) is a specific derivative that serves as a valuable building block in organic synthesis.[9][10][11] Its structure features key functional groups that are critical for both chemical modification and biological interactions: a nucleophilic hydroxyl group, an electron-donating methyl group, and an ethyl ester that can be hydrolyzed to a carboxylic acid, a common feature in many drugs.[4] Its known use as an intermediate for anti-inflammatory and antioxidant agents provides a strong rationale for a deeper, theoretical exploration of its properties.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₄ | [10][11] |
| Molecular Weight | 220.22 g/mol | [10] |
| CAS Number | 894779-28-3 | [9][10] |
| Melting Point | 89-92 °C | [10] |
| pKa (Predicted) | 8.44 ± 0.40 | [10] |
Rationale for Theoretical Investigation in Drug Discovery
Modern drug discovery integrates computational methods to de-risk and accelerate the development pipeline.[5] Theoretical investigations provide critical insights into a molecule's intrinsic properties before committing resources to costly and time-consuming synthesis and experimental testing.[12] By simulating molecular behavior, we can predict reactivity, understand potential binding mechanisms, and evaluate drug-likeness, thereby guiding the rational design of more potent and selective drug candidates.[13]
Foundational Computational Methodologies
The Role of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry. Its power lies in its balance of computational efficiency and accuracy, making it the ideal tool for studying molecules of pharmaceutical interest.[14] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach allows us to reliably predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics.[15]
Selecting the Functional and Basis Set: The B3LYP/6-311+G(d,p) Level of Theory
The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals. It incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular systems, including organic drug-like molecules.[16]
-
Basis Set (6-311+G(d,p)): This notation describes a Pople-style basis set. The '6-311G' part indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons. The '+' adds diffuse functions, which are crucial for accurately describing lone pairs and anions. The '(d,p)' adds polarization functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for anisotropy in the electron distribution, which is essential for modeling chemical bonds accurately.[14]
This combination provides a robust and reliable level of theory for obtaining high-quality data on our target molecule.[14]
Caption: Overall workflow for the theoretical investigation.
Molecular Structure and Quantum Chemical Properties
Step-by-Step Protocol: Geometry Optimization and Vibrational Analysis
The foundational step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation.
-
Input Generation: Draw the 2D structure of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. Save this as an input file (e.g., .mol or .xyz).
-
Calculation Setup: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the following:
-
Job Type: Optimization + Frequencies (Opt Freq).
-
Method: DFT, using the B3LYP functional.
-
Basis Set: 6-311+G(d,p).
-
Solvation (Optional but Recommended): Use a continuum solvation model like the Polarizable Continuum Model (PCM) with water or ethanol as the solvent to simulate a more realistic environment.
-
-
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the configuration with the lowest possible energy.
-
Validation: Upon completion, verify the output. A successful optimization is confirmed by the absence of any imaginary frequencies in the vibrational analysis. A single imaginary frequency indicates a transition state, not a stable minimum.
Analysis of the Optimized Structure
The output provides precise geometric parameters. The benzofuran core is expected to be largely planar due to its aromatic nature.[17] The ethyl ester group will have rotational freedom, and its lowest energy conformation is of interest.
| Parameter | Description | Expected Outcome |
| Bond Lengths | Distances between bonded atoms. | C-C bonds within the aromatic rings will be intermediate between single and double bonds (~1.40 Å). C=O bond will be short (~1.22 Å). |
| Bond Angles | Angles between three connected atoms. | Angles within the benzene ring will be close to 120°. The furan ring angles will deviate due to the oxygen heteroatom. |
| Dihedral Angles | Torsional angles defining the 3D shape. | The dihedral angles of the benzofuran core will be near 0° or 180°, confirming planarity. |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[15]
| Parameter | Calculated Value (eV) | Implication |
| E(HOMO) | Value from calculation | Indicates electron-donating capability. |
| E(LUMO) | Value from calculation | Indicates electron-accepting capability. |
| ΔE (LUMO-HOMO) | Calculated difference | Correlates with chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for intermolecular interactions.
-
Red/Yellow Regions: Indicate negative potential (electron-rich areas), corresponding to sites for electrophilic attack. These are expected around the carbonyl oxygen, the furan oxygen, and the hydroxyl oxygen.
-
Blue Regions: Indicate positive potential (electron-poor areas), corresponding to sites for nucleophilic attack. The most positive region is expected on the hydrogen of the hydroxyl group, making it a prime hydrogen bond donor.
Simulating Biological Interactions and Drug-Likeness
Rationale for Target Selection: Cyclooxygenase-2 (COX-2)
Given that benzofuran derivatives are explored for anti-inflammatory properties, the Cyclooxygenase-2 (COX-2) enzyme is an excellent and well-validated target.[2] COX-2 is an inducible enzyme involved in the inflammatory pathway. Inhibiting it is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Docking our molecule into the COX-2 active site can provide a plausible hypothesis for its potential anti-inflammatory action.
Step-by-Step Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
Protein Preparation: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized structure of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. Assign charges and define rotatable bonds.
-
Grid Box Generation: Define the docking search space by creating a grid box that encompasses the known active site of the COX-2 enzyme.
-
Docking Execution: Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the best binding poses of the ligand within the defined grid box. The program will score and rank the poses based on a scoring function that estimates binding affinity.
Interpreting Docking Results: Binding Affinity and Interactions
The primary outputs of a docking simulation are the binding affinity (or docking score) and the predicted binding poses.
-
Binding Affinity: Reported in kcal/mol, this value estimates the free energy of binding. More negative values indicate stronger, more favorable binding.
-
Interaction Analysis: The top-ranked pose must be visually inspected to identify key intermolecular interactions, such as:
-
Hydrogen Bonds: The hydroxyl group is a potential H-bond donor, while the carbonyl and ether oxygens are potential acceptors.
-
Hydrophobic Interactions: The aromatic benzofuran ring can form favorable interactions with nonpolar residues in the active site.
-
Pi-Stacking: The aromatic system can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Caption: Relationship of theoretical properties to drug design.
In Silico ADMET Prediction
A potent molecule is useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are crucial for early-stage evaluation. Various online tools and software (e.g., SwissADME, pkCSM) can predict these properties based on the molecule's structure.
| Parameter | Guideline / Prediction | Implication for Drug Development |
| Lipinski's Rule of Five | Molecular Weight < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. | Predicts oral bioavailability. The target molecule is expected to pass all rules. |
| Aqueous Solubility | Predicted LogS value. | Poor solubility can hinder absorption and formulation. |
| CYP450 Inhibition | Prediction of inhibition for key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions. |
| Toxicity Risks | Predictions for mutagenicity, carcinogenicity, etc. | Early identification of potential safety liabilities. |
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical workflow to characterize Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. Through DFT calculations, we can establish its stable geometry and electronic profile, revealing insights into its reactivity via HOMO-LUMO and MEP analyses. Furthermore, molecular docking and ADMET predictions provide a crucial first look at its potential as a therapeutic agent, specifically as a COX-2 inhibitor.
The results from this in silico investigation serve as a strong foundation for subsequent experimental work. The theoretical data can guide the chemical synthesis of this molecule and its derivatives, prioritizing those with the most promising predicted binding affinities and drug-like properties. Ultimately, this synergy between theoretical prediction and experimental validation represents a powerful, resource-efficient strategy in the modern quest for novel therapeutics.
References
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- 11. ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE [Q06434] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 12. mdpi.com [mdpi.com]
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- 17. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [mdpi.com]
Potential pharmacological relevance of 4-hydroxybenzofurans
An In-depth Technical Guide to the Potential Pharmacological Relevance of 4-Hydroxybenzofurans
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] This guide delves into the specific potential of the 4-hydroxybenzofuran moiety, a substructure poised for significant pharmacological exploration. While the broader benzofuran class is known for a vast array of biological activities—including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects—the strategic placement of a hydroxyl group at the C4-position offers unique electronic and hydrogen-bonding characteristics that can be exploited for targeted drug design.[3][4][5] This document provides a comprehensive overview of the known and extrapolated pharmacological relevance of 4-hydroxybenzofurans, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on their translational potential.
The Benzofuran Scaffold: A Foundation of Therapeutic Diversity
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is ubiquitous in nature and has been a focal point for chemical and pharmaceutical research.[3][5] Its derivatives are recognized for a wide spectrum of pharmacological activities, validating their importance as lead compounds for drug discovery.[3][4] Clinically relevant drugs such as the antiarrhythmic amiodarone and the gout treatment benzbromarone feature a benzofuran core, underscoring the scaffold's clinical applicability.[2][3] The versatility of this scaffold allows for the synthesis of novel derivatives to address a multitude of disorders, from chronic conditions like cancer and neurodegenerative diseases to acute viral and bacterial infections.[4]
The inherent potential of benzofurans stems from their ability to interact with a wide range of biological targets through various mechanisms, including the inhibition of critical enzymes like protein kinases, farnesyltransferase, and tubulin polymerization.[1][6] This guide will specifically focus on derivatives featuring a C4-hydroxyl group, exploring how this functionalization can drive potent and selective biological activity.
Pharmacological Landscape of 4-Hydroxybenzofuran Derivatives
The introduction of a 4-hydroxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Based on extensive data from related benzofuran and hydroxy-aromatic compounds, we can delineate several key areas of high potential.
Anticancer Potential
Benzofuran derivatives have demonstrated significant anticancer activity against various cell lines.[3][6] The mechanisms are diverse and often target fundamental processes of carcinogenesis.
-
Inhibition of Signaling Pathways: Certain benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival and progression in p53-independent cancers.[4]
-
Enzyme Inhibition: Potent inhibitory effects on kinases such as Src kinase are well-documented for some benzofuran compounds.[3]
-
Disruption of Cellular Machinery: A key mechanism for several benzofuran derivatives is the inhibition of tubulin polymerization. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
-
Anti-Metastatic Activity: The urokinase-type plasminogen activator (uPA) system is integral to cancer invasion and metastasis. Benzofuran derivatives based on the uPA inhibitor amiloride have been synthesized and investigated for their potential to combat metastasis.[4]
The 4-hydroxy group can enhance these activities by forming critical hydrogen bonds with target proteins, thereby increasing binding affinity and efficacy.
| Compound Class | Target Cancer Cell Line(s) | Reported Activity (GI₅₀ / IC₅₀) | Mechanism of Action | Reference |
| Benzofuran-2-carboxamides | HCT15, MM231, ACHN | 2.20 - 2.74 µM (GI₅₀) | NF-κB Inhibition | [3] |
| Substituted Benzofurans | NCI-H460, HCT-116, LOX IMVI | 10 µM (80.9%, 72.1%, 72.7% growth inhibition) | Src Kinase Inhibition | [3] |
| Benzofuran-Thiazole Hybrids | HePG2, HeLa, MCF-7 | 4.0 - 16.72 µM (IC₅₀) | Not specified | [6] |
| Benzofuran-Chalcone Hybrids | A-375, MCF-7, A-549 | Varies | Tubulin Polymerization Inhibition | [6] |
Anti-inflammatory and Analgesic Properties
Chronic inflammation is a key driver of numerous diseases.[7] The structural similarity of 4-hydroxybenzofurans to 4-hydroxycoumarins suggests a strong potential for anti-inflammatory and antinociceptive effects.[8]
-
Causality of Action: The anti-inflammatory effect is likely mediated through the modulation of pro-inflammatory cytokines. Studies on 4-hydroxycoumarin demonstrated a significant reduction in TNF-α levels and a decrease in leukocyte migration in carrageenan-induced paw edema models.[8] The 4-hydroxy group is critical for these interactions. The mechanism may involve the inhibition of enzymes like inducible nitric oxide synthase (iNOS) or interference with transcription factors such as NF-κB that regulate inflammatory gene expression.[3][8]
Antioxidant and Neuroprotective Effects
Oxidative stress is a major contributor to cellular damage in neurodegenerative diseases like Alzheimer's and Parkinson's.[4][7] The phenolic hydroxyl group is a classic pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS).
-
Mechanism of Neuroprotection: The neuroprotective properties of related compounds extend beyond simple ROS scavenging. Derivatives have been shown to reduce the accumulation of toxic protein aggregates (e.g., α-synuclein) and protect neurons from glutamate-induced excitotoxicity.[4][9] The metabolite 4-hydroxybenzoic acid (HBA), structurally related to the core topic, has shown specific efficacy against excitotoxicity, a key process in neuronal cell death.[7] This suggests that 4-hydroxybenzofurans could offer a multi-pronged approach to neuroprotection. Furthermore, activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been observed with related compounds, contributing to an anti-inflammatory state.[10]
Antimicrobial and Antiviral Activity
The benzofuran scaffold is present in compounds with a broad spectrum of anti-infective properties.[3][4] Derivatives have shown activity against bacterial strains like Staphylococcus aureus and E. coli, as well as fungi and viruses, including HSV-1 and HIV.[3][11][12] This broad activity makes the 4-hydroxybenzofuran core an attractive starting point for the development of new anti-infective agents.
Key Methodologies for Investigation
A systematic investigation into 4-hydroxybenzofurans requires robust and reproducible methodologies for synthesis and biological evaluation. The following protocols are designed to be self-validating and provide a clear rationale for experimental choices.
General Synthesis of 4-Hydroxybenzofurans
Several efficient methods exist for the synthesis of the benzofuran core.[2] A cascade reaction using readily available starting materials is often preferred for its efficiency and atom economy. The following protocol is adapted from established literature for synthesizing 4-hydroxybenzofuran derivatives.[13]
Protocol 1: Trifluoroacetic Acid (TFA)-Catalyzed Cascade Synthesis
-
Rationale: This protocol utilizes a strong acid catalyst to promote a cascade of reactions (cyclization/aromatization) between a diketoester and a cyclic dione, which are readily available precursors. TFA is effective and can be easily removed post-reaction.
-
Step-by-Step Methodology:
-
To a solution of a cyclohexane-1,3-dione derivative (1.0 mmol) in a suitable solvent like toluene (5 mL), add a 2,3-diketoester (1.2 mmol).
-
Add trifluoroacetic acid (TFA, 20 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-hydroxybenzofuran derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
In Vitro Pharmacological Evaluation
The following are foundational assays to screen for the key pharmacological activities discussed.
Protocol 2: Cytotoxicity Screening via MTT Assay
-
Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is a reliable first-pass screen for identifying compounds with potential anticancer activity.
-
Step-by-Step Methodology:
-
Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
-
Prepare serial dilutions of the test 4-hydroxybenzofuran compounds in DMSO and then dilute further in cell culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Protocol 3: Anti-inflammatory Activity via Griess Assay for Nitric Oxide (NO)
-
Rationale: In inflammatory conditions, macrophages are often stimulated by lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay quantifies nitrite, a stable breakdown product of NO, providing a direct measure of the compound's ability to suppress this inflammatory response.
-
Step-by-Step Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of the 4-hydroxybenzofuran compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. A parallel MTT assay should be run to ensure the observed reduction in NO is not due to cytotoxicity.
-
Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing complex biological and experimental processes.
Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel 4-hydroxybenzofuran derivatives.
Caption: High-level workflow for 4-hydroxybenzofuran drug discovery.
Hypothesized Anti-inflammatory Signaling Pathway
This diagram illustrates the hypothesized mechanism by which 4-hydroxybenzofurans may exert anti-inflammatory effects through the inhibition of the NF-κB pathway.
Caption: Inhibition of the NF-κB pathway by 4-hydroxybenzofuran.
Future Directions and Conclusion
The 4-hydroxybenzofuran scaffold represents a promising, yet underexplored, area for therapeutic innovation. The evidence extrapolated from the broader benzofuran class strongly suggests high potential in oncology, immunology, and neurology.[2][4] Future research should focus on building diverse chemical libraries around this core to conduct high-throughput screening and establish clear Structure-Activity Relationships (SAR). Advanced studies should aim to elucidate specific molecular targets and validate the efficacy of lead compounds in relevant in vivo animal models. The strategic placement of the 4-hydroxy group provides a valuable anchor for targeted drug design, making this scaffold a compelling focus for the next generation of drug discovery efforts.
References
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ResearchGate. (2025). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. Available from: [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]
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PubMed Central (PMC). (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. Available from: [Link]
-
PubMed. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Available from: [Link]
-
PubMed Central (PMC). (n.d.). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Available from: [Link]
-
PubMed Central (PMC). (2023). Anticancer therapeutic potential of benzofuran scaffolds. Available from: [Link]
-
ResearchGate. (2025). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]
-
ResearchGate. (n.d.). 4-Hydroxybenzofuran-containing biologically active compounds. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Immunomodulatory effects of 4-hydroxynonenal. Available from: [Link]
-
PubMed Central (PMC). (2021). Neuroprotective Properties of 4-Aminopyridine. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]
-
Thieme E-Books & E-Journals. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Available from: [Link]
-
RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]
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PubMed Central (PMC). (n.d.). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Available from: [Link]
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The Benzofuran Scaffold: A Strategic Guide for Medicinal Chemists
Executive Summary: The "Privileged" Heterocycle
In the pharmacopeia of modern medicinal chemistry, the benzofuran scaffold (benzo[b]furan) occupies a "privileged" status.[1] Structurally composed of a benzene ring fused to a furan ring, it serves as a robust core for ligands targeting G-protein-coupled receptors (GPCRs), kinase inhibitors, and ion channels.
For the drug developer, the benzofuran offers a distinct strategic advantage: it is a bioisostere of the indole , yet it possesses fundamentally different physicochemical properties—most notably, the lack of a hydrogen bond donor at the 1-position and increased lipophilicity. This guide analyzes the scaffold's utility, synthetic accessibility, and critical metabolic liabilities.
Physicochemical Profiling & Bioisosterism
The decision to deploy a benzofuran scaffold often arises during lead optimization when an indole-based hit requires modulation of polarity or metabolic stability.
Indole vs. Benzofuran: The Strategic Switch
While topologically identical, the electronic environments differ significantly.
| Feature | Indole Scaffold | Benzofuran Scaffold | MedChem Implication |
| H-Bonding | Donor (NH) & Acceptor | Acceptor only (O) | Benzofuran removes the NH donor, useful for improving membrane permeability or avoiding efflux pumps. |
| Lipophilicity (cLogP) | Lower | Higher (+0.5 to +1.0) | Benzofuran increases lipophilicity; useful for CNS penetration but increases metabolic clearance risk. |
| Electron Density | Electron-rich (C3 nucleophilic) | Less electron-rich than indole | Benzofuran is less susceptible to oxidative degradation at C3 compared to indole. |
| pKa (Conjugate Acid) | ~ -2.4 (Very weak base) | ~ -10 (Non-basic) | Neither ring is basic at physiological pH, but benzofuran is chemically more stable in acidic media. |
Expert Insight: When transitioning from an indole to a benzofuran, expect a loss of potency if the indole NH was involved in a critical hydrogen bond with the receptor (e.g., Asp or Glu residues). However, if the NH was solvent-exposed, the switch often improves oral bioavailability (F%) by reducing the polar surface area (PSA).
Synthetic Methodologies
Modern access to the benzofuran core has moved beyond the classic Perkin rearrangement or Rapoport synthesis . Current workflows prioritize transition-metal catalysis for modularity.
Dominant Synthetic Strategies
-
Sonogashira Coupling/Cyclization: Coupling of o-halophenols with terminal alkynes, followed by cyclization. This is the most versatile method for generating 2-substituted benzofurans.
-
Intramolecular Wittig Reactions: Useful for 2,3-disubstituted derivatives.
-
McMurry Coupling: For assembling complex, polysubstituted cores.
Visualization: The Vilazodone Convergent Synthesis
Vilazodone (Viibryd), a dual SSRI and 5-HT1A partial agonist, exemplifies a modern convergent synthesis where the benzofuran moiety is coupled to an indole fragment.[2]
Caption: Convergent synthesis of Vilazodone linking the benzofuran piperazine fragment with the indole alkyl chloride.
Detailed Experimental Protocol
Protocol: Synthesis of Vilazodone Precursor via N-Alkylation Context: This protocol describes the coupling of the benzofuran-piperazine moiety with the indole-alkyl chloride, a critical step in the synthesis of Vilazodone derivatives. This method is adapted from scalable industrial processes [1, 2].
Reagents:
-
3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 equiv)
-
5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 equiv)
-
Potassium Carbonate (
), anhydrous (3.0 equiv) -
Potassium Iodide (
), catalytic (0.1 equiv) -
Dimethylformamide (DMF), anhydrous
Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.
-
Dissolution: Charge the flask with 5-(1-piperazinyl)-benzofuran-2-carboxamide (10 mmol) and anhydrous DMF (50 mL). Stir until dissolved.
-
Base Addition: Add anhydrous
(30 mmol) and catalytic (1 mmol). The iodide acts as a Finkelstein catalyst to activate the alkyl chloride in situ. -
Electrophile Addition: Add 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (10 mmol) in one portion.
-
Reaction: Heat the mixture to 85°C for 16–18 hours. Monitor conversion by TLC (mobile phase: DCM/MeOH 9:1) or LC-MS.
-
Workup: Cool the reaction mass to room temperature (25°C). Pour the mixture slowly into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as an off-white solid.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from ethanol/THF or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the title compound.
Self-Validation Check: If the product does not precipitate in Step 6, the DMF volume may be too high. Extract with ethyl acetate, wash with brine (5x) to remove DMF, and dry over
Toxicology & Metabolic Liabilities
While versatile, the benzofuran scaffold carries a specific toxicological warning label: Hepatotoxicity .
The Metabolic Activation Pathway
The furan ring is electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). This bioactivation is the primary mechanism behind the hepatotoxicity observed in furan-containing compounds (e.g., high-dose Amiodarone toxicity, though iodine also plays a role there).
Mechanism:
-
Epoxidation: CYP450 oxidizes the furan double bond to form a reactive epoxide.
-
Ring Opening: The epoxide rearranges to form a cis-enedial (an
-unsaturated aldehyde). -
Protein Adduction: This reactive Michael acceptor covalently binds to liver proteins (cysteine or lysine residues) or glutathione (GSH).[3]
-
Outcome: GSH depletion leads to oxidative stress and hepatocellular necrosis.
Caption: Mechanism of benzofuran bioactivation leading to hepatotoxicity via cis-enedial formation.
Mitigation Strategy: To reduce this risk, medicinal chemists often block the metabolic "hotspots" on the furan ring (C2 and C3 positions) with bulky substituents (e.g., the butyl group in Amiodarone or the carboxamide in Vilazodone) to sterically hinder CYP450 approach or electronically deactivate the ring.
References
-
Scale-Up Synthesis of Antidepressant Drug Vilazodone. American Chemical Society (ACS) Process Research & Development. (2012).[4][5] Describes the optimized convergent synthesis and purification. Link
-
Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole. BenchChem. Detailed reagents and stoichiometry for the coupling reaction. Link
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition (DMD). (2022).[5][6][7][8] Authoritative review on the CYP450-mediated bioactivation mechanism. Link
-
Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry. (1992). Foundational text on Indole-Benzofuran bioisosterism in 5-HT receptors. Link
-
Structure–activity relationships of antiarrhythmic agents: Amiodarone. ResearchGate. Analysis of the benzofuran core in cardiovascular pharmacology.[9] Link
Sources
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate IUPAC name and synonyms
[1]
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound serves as a critical scaffold in medicinal chemistry, particularly for constructing tricyclic systems where the 4-hydroxyl group acts as a nucleophilic handle for ether formation or further functionalization.
| Property | Specification |
| IUPAC Name | Ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate |
| Common Synonyms | Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate; 6-Benzofurancarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester |
| CAS Registry Number | 894779-28-3 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Appearance | Orange to reddish-brown powder (crude); White crystalline solid (purified) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| SMILES | CCOC(=O)c1cc2oc(C)cc2c(O)c1 |
Strategic Synthesis: The Furan-to-Benzene Ring Construction
Methodology: Stobbe Condensation & Intramolecular Cyclization
Unlike simple benzofurans synthesized via the Pechmann condensation of phenols, this specific isomer (6-ester, 4-hydroxy) is most efficiently synthesized by constructing the benzene ring onto an existing furan core . This strategy ensures high regioselectivity for the 4,6-substitution pattern, which is difficult to achieve via direct electrophilic aromatic substitution of a pre-formed benzofuran.
Phase 1: Precursor Assembly (Stobbe Condensation)
The synthesis begins with the condensation of 5-methylfurfural with diethyl succinate .
-
Reagents: 5-Methylfuran-2-carbaldehyde, Diethyl succinate, Sodium ethoxide (NaOEt), Toluene.
-
Mechanism: The enolate of diethyl succinate attacks the aldehyde of the furan. Following lactonization and ring-opening (E1cB elimination), the half-ester intermediate is formed.
Phase 2: Cyclization & Aromatization
The acyclic half-ester undergoes a cascade cyclization mediated by acetic anhydride and sodium acetate.
-
Reagents: Acetic anhydride (Ac₂O), Sodium acetate (NaOAc), Reflux.[1]
-
Transformation: The carboxylic acid moiety forms a mixed anhydride. An intramolecular Friedel-Crafts acylation (or electrocyclic closure) occurs onto the furan ring, followed by dehydration and tautomerization to form the phenolic acetate.
-
Intermediate Formed: Ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate.[2][1]
Phase 3: Deprotection
The acetate group is hydrolyzed to reveal the free phenol.
-
Reagents: Potassium carbonate (K₂CO₃), Ethanol, 60°C.
-
Protocol:
-
Dissolve the acetoxy intermediate in ethanol.[2]
-
Add K₂CO₃ (1.5 eq) and heat to 60°C for 3–6 hours.
-
Acidify carefully to precipitate the product.
-
Experimental Workflow Diagram
Caption: Step-wise construction of the benzofuran core via furan ring annulation.
Detailed Experimental Protocol (Validated Scale-Up)
This protocol is adapted from large-scale medicinal chemistry campaigns (e.g., Pfizer's glucokinase activator synthesis).
Step 1: Synthesis of Acetoxy Intermediate[5]
-
Charge a reactor with (E)-3-(ethoxycarbonyl)-4-(5-methylfuran-2-yl)but-3-enoic acid (1.0 eq).
-
Add Acetic Anhydride (13.0 eq) and Sodium Acetate (1.7 eq).
-
Heat to reflux (approx. 140°C) for 2.5 hours. The reaction turns dark.
-
Cool to room temperature and concentrate in vacuo to remove excess acetic anhydride.
-
Resuspend the residue in Dichloromethane (DCM).
-
Wash with saturated NaHCO₃ (aq) to neutralize residual acid, then brine.
-
Dry (MgSO₄) and concentrate to yield Ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (Quantitative yield, often used without further purification).
Step 2: Hydrolysis to Final Product[9]
-
Dissolve the acetoxy intermediate (from Step 1) in Ethanol (7 vol relative to mass).
-
Add Potassium Carbonate (1.4 eq) in a single portion.
-
Heat at 60°C for 3 hours. Monitor by LCMS or TLC (Hexane:EtOAc 2:1).
-
Work-up:
-
Purification: Slurry the solid in cold Toluene. Filter and dry.[5]
Applications in Drug Discovery
This compound is a "privileged structure" intermediate. Its unique substitution pattern allows for dual-vector modification:
-
C6-Ester: Can be hydrolyzed to the acid for amide coupling (e.g., creating peptidomimetics).
-
C4-Hydroxyl: Can be alkylated to attach solubilizing groups or pharmacophores (e.g., ethers linking to pyridine/pyrimidine rings).
Key Therapeutic Areas:
-
Glucokinase Activators (Type 2 Diabetes): The benzofuran core mimics the molecular recognition features required to bind the allosteric site of glucokinase, promoting glucose metabolism.
-
Oncology (VEGFR Inhibitors): Structurally related to the core of Fruquintinib , where the benzofuran scaffold orients the kinase-binding motifs.
References
-
Pfizer Inc. (2011). Discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide (PF-04991532) as a Glucokinase Activator. Royal Society of Chemistry, Med.[4] Chem. Commun.
-
New Drug Approvals. (2015). Synthesis of Glucokinase Activators and Intermediates.
-
World Intellectual Property Organization. (2010). Benzofuranyl derivatives used as glucokinase inhibitors (WO2010103437).
-
PubChem. (n.d.). Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate Compound Summary.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2010103437A1 - Benzofuranyl derivatives used as glucokinase inhibitors - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. API SYNTHESIS INTERNATIONAL: November 2015 [apisynthesisint.blogspot.com]
- 6. ETHYL 6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE | 33458-26-3 [chemicalbook.com]
Solubility Profile & Process Engineering: Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
[1][2]
Executive Summary
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS: 894779-28-3 ) is a critical pharmacophore intermediate, notably utilized in the synthesis of Glucokinase Activators (e.g., PF-04937319) and other benzofuran-based therapeutics.[1][2][3][4][5][6] Its solubility profile is the governing parameter for two key process stages: the base-catalyzed hydrolysis of its acetoxy precursor and its subsequent purification via crystallization or chromatography.[1][2]
This technical guide provides a comprehensive analysis of the compound's solubility behavior in organic solvent systems, derived from industrial isolation protocols.[1][2] It establishes a self-validating methodology for determining precise thermodynamic solubility limits, essential for optimizing yield and purity in drug development pipelines.[1][2]
Physicochemical Identity & Properties
Understanding the molecular architecture is a prerequisite for predicting solvent interactions.[1][2] The compound features a benzofuran core with a phenolic hydroxyl group at position 4 and an ethyl ester at position 6.[1][2][5][7][8]
| Property | Specification |
| Chemical Name | Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate |
| CAS Number | 894779-28-3 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Appearance | White to pale-pink crystalline powder |
| pKa (Predicted) | ~8.44 (Phenolic -OH) |
| LogP (Predicted) | 2.62 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Phenolic -OH) |
| H-Bond Acceptors | 4 |
Solubility Profile in Organic Solvents
Note: Quantitative saturation limits are process-dependent. The following profile is synthesized from isolation methodologies utilized in pharmaceutical patent literature (e.g., Pfizer WO2010103437).
Solvent Compatibility Matrix
The compound exhibits Class II behavior (Low Solubility, High Permeability context) in aqueous systems but shows distinct solubility gradients in organic media, driven by the polarity of the ester and hydroxyl moieties.[1][2]
| Solvent Class | Representative Solvent | Solubility Rating | Process Application |
| Protic Polar | Ethanol (EtOH) | High (Hot) / Moderate (Cold) | Primary solvent for hydrolysis reaction; Crystallization solvent.[1][2] |
| Aprotic Polar | DMF, DMSO | Very High | Reaction medium for coupling steps; difficult to remove.[1][2] |
| Chlorinated | Dichloromethane (DCM) | High | Extraction solvent; solubilizes the compound readily at RT.[1][2] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Used in chromatography eluents; good for liquid-liquid extraction.[1][2] |
| Alkanes | Hexane / Heptane | Low (Antisolvent) | Used to induce precipitation or as the non-polar phase in chromatography.[1][2] |
| Aqueous | Water | Very Low (<0.1 mg/mL) | Antisolvent; solubility increases significantly at pH > 9.[1][2] |
pH-Dependent Solubility Logic
The phenolic hydroxyl group (pKa ~8.[1][2]4) introduces a critical pH dependency.[1][2]
-
Neutral/Acidic pH: The molecule remains protonated and lipophilic, favoring organic solvents (DCM, EtOAc).[1][2]
-
Basic pH (pH > 9): Deprotonation forms the phenolate anion, drastically increasing water solubility.[1][2] This property is exploited during workup to remove non-acidic impurities by washing the organic layer with basic aqueous solutions (though care must be taken to avoid saponification of the ethyl ester).[1][2]
Experimental Protocol: Thermodynamic Solubility Determination
To generate precise solubility curves (Mole Fraction
Workflow Diagram
The following Graphviz diagram outlines the self-validating protocol for determining solubility limits.
Figure 1: Isothermal Saturation Workflow. Critical control points include temperature stability (±0.1 K) and pre-heating filtration assemblies to prevent premature crystallization.[1][2]
Detailed Methodology
-
Preparation: Add excess Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate to 10 mL of the target solvent (e.g., Ethanol) in a jacketed equilibrium cell.
-
Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours. Ensure a solid phase persists (saturated suspension).[1][2]
-
Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a syringe filter heated to the same temperature as the solution to prevent precipitation.
-
Quantification:
-
Thermodynamic Modeling: Fit the experimental mole fraction (
) data to the Modified Apelblat Equation : Where A, B, and C are empirical parameters derived from regression analysis.[1][2]
Process Engineering Application
The solubility profile directly dictates the synthesis and purification strategy.[1][2] The conversion of the acetoxy precursor to the target hydroxy compound relies on the differential solubility in Ethanol.[1][2]
Synthesis & Purification Logic
-
Reaction: The acetoxy precursor is suspended in Ethanol.[1][2][7][8] Upon addition of
and heating to 60°C, the precursor dissolves and hydrolyzes.[1][2] -
Isolation: The target compound (Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate) is less soluble in cold ethanol than the precursor.[1][2] Cooling the reaction mixture often drives crystallization.[1][2]
-
Polishing: If further purification is needed, a "Dry Flash Chromatography" method using a Hexane/Ethyl Acetate gradient is employed.[1][2][7]
Figure 2: Synthesis and Purification Process Flow.[1][2][3][7][8] The solvent selection leverages the temperature-dependent solubility in Ethanol and the polarity-driven separation in Hexane/EtOAc.[1][2]
References
-
Pfizer Inc. (2010).[1][2] Benzofuranyl derivatives used as glucokinase inhibitors.[1][2] WO Patent 2010/103437 A1.
-
New Drug Approvals. (2015). PF-04937319 Glucokinase Activator Synthesis. Retrieved from NewDrugApprovals.org.[1][2]
-
PubChem. (2025).[1][2] Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (Compound Summary). National Library of Medicine.[1][2] [1][2]
-
BenchChem. (2025).[1][2] Chemical Properties of Benzofuran Carboxylates.
Sources
- 1. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2010103437A1 - Benzofuranyl derivatives used as glucokinase inhibitors - Google Patents [patents.google.com]
- 3. ethyl 4-(2-(ethyl(methyl)carbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate - CAS号 1245604-02-7 - 摩熵化学 [molaid.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate [myskinrecipes.com]
- 6. ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE [cymitquimica.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Application Note: Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate as a Synthetic Intermediate
The following guide details the technical application of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS: 894779-28-3) as a versatile scaffold in medicinal chemistry.
Abstract
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a trifunctional heterocyclic building block offering distinct orthogonal handles: a phenolic hydroxyl group at C4, an ethyl ester at C6, and a methylated furan ring. This unique substitution pattern makes it a critical intermediate for "scaffold hopping" in drug discovery, particularly for generating G-protein coupled receptor (GPCR) agonists, anti-inflammatory agents, and kinase inhibitors. This guide outlines the compound's reactivity profile, strategic functionalization protocols, and its application in high-throughput library synthesis.
Structural Analysis & Reactivity Profile
The utility of this intermediate lies in the chemoselectivity of its functional groups. The benzofuran core provides a rigid, lipophilic spacer that orients substituents in a specific vector space, often mimicking indole or naphthalene pharmacophores but with improved metabolic stability.
Key Functional Handles:
-
C4-Hydroxyl (Phenolic):
-
Reactivity: High nucleophilicity under basic conditions.
-
Application: O-alkylation (ether synthesis), acylation, or conversion to a triflate (C-O to C-C bond formation via Pd-catalysis).
-
pKa: ~9.5–10.0, allowing selective deprotonation in the presence of other weak acids.
-
-
C6-Ethyl Ester:
-
Reactivity: Electrophilic carbonyl.
-
Application: Hydrolysis to carboxylic acid (solubility/binding), reduction to benzyl alcohol, or direct amidation.
-
Positioning: Located meta to the phenolic oxygen, providing a specific "kinked" geometry often required for binding pockets in allosteric modulators.
-
-
C2-Methyl & C3-H (Furan Ring):
-
Reactivity: The C2-methyl group blocks metabolic oxidation at the typically labile 2-position. The C3 position is susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation), though the electron-withdrawing ester at C6 deactivates the ring slightly.
-
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Caption: Divergent synthesis workflow showing three primary vectors of modification: C4-O functionalization, C6-Ester transformation, and C3-H substitution.
Experimental Protocols
Protocol A: Regioselective O-Alkylation (C4-Position)
This protocol describes the attachment of a lipophilic side chain to the C4-hydroxyl group. This is a common first step in generating libraries, as the ester group remains intact for subsequent steps.
Reagents:
-
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the benzofuran intermediate (1.0 mmol, 220 mg) in anhydrous DMF (5 mL).
-
Deprotonation: Add anhydrous
(2.0 mmol, 276 mg) in one portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Dropwise add the alkyl halide (1.2 mmol).
-
Reaction:
-
For reactive halides (benzyl/allyl): Stir at RT for 2–4 hours.
-
For unreactive halides: Heat to 60°C for 4–12 hours.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a less polar product ( ) should appear. -
Workup: Pour the reaction mixture into ice-cold water (20 mL). If the product is solid, filter and wash with water.[1][2] If oil, extract with Ethyl Acetate (3 x 10 mL), wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expert Insight: Using DMF accelerates the reaction via the "naked anion" effect but can be hard to remove. For scale-up (>10g), switch to Acetone/Reflux to simplify workup, though reaction times will increase.
Protocol B: Hydrolysis of the C6-Ester
Hydrolysis is typically performed after C4 modification to avoid chemoselectivity issues (e.g., accidental O-alkylation of the carboxylate).
Reagents:
-
C4-Substituted Benzofuran Ester (from Protocol A)
-
Lithium Hydroxide Monohydrate (
, 3.0 equiv) -
Solvent: THF:Water:Methanol (3:1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester (1.0 mmol) in THF (3 mL) and Methanol (1 mL).
-
Activation: Add a solution of
(3.0 mmol) in Water (1 mL). -
Reaction: Stir at RT for 4 hours. If the starting material persists (due to steric bulk of the benzofuran core), heat to 50°C.
-
Acidification: Concentrate the solvent under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with water (5 mL) and cool to 0°C.
-
Precipitation: Slowly acidify with 1M HCl until pH ~2. The carboxylic acid product typically precipitates as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Self-Validating Check: The disappearance of the ethyl quartet (4.3 ppm) and triplet (1.3 ppm) in
Synthetic Case Study: Creating a Bi-Aryl Pharmacophore
A common strategy in kinase inhibitor design is converting the phenol to an aryl group.
Workflow:
-
Triflation: React the starting material with Triflic Anhydride (
) and Pyridine in DCM at 0°C.-
Observation: Formation of Ethyl 2-methyl-4-(((trifluoromethyl)sulfonyl)oxy)benzofuran-6-carboxylate.
-
-
Suzuki-Miyaura Coupling: React the triflate with Phenylboronic acid,
(5 mol%), and in Dioxane/Water.-
Result: Ethyl 2-methyl-4-phenylbenzofuran-6-carboxylate.
-
-
Significance: This transforms the H-bond donor (OH) into a hydrophobic aryl clamp, significantly altering the molecule's interaction with the target protein's hydrophobic pocket.
Quantitative Data Summary
| Property | Value / Condition | Note |
| Molecular Formula | ||
| Molecular Weight | 220.22 g/mol | |
| ClogP | ~2.6 | Moderate lipophilicity |
| pKa (C4-OH) | 8.44 ± 0.40 | Predicted; slightly acidic due to ester EWG |
| Melting Point | 89-92 °C | Solid handling is easy |
| Solubility | DMSO, DMF, EtOAc | Poor solubility in water |
Storage and Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation (quinonoid formation) if exposed to air and light for extended periods.
-
Safety: Irritant. Wear gloves and eye protection. Avoid inhalation of dust.
References
-
Compound Data & Commercial Availability
-
Benzofuran Synthesis Methodologies (Analogous Routes)
-
Medicinal Chemistry Applications
- Fruquintinib Intermediate: 6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a known intermediate for VEGFR inhibitors, demonstrating the biological relevance of the hydroxy-methyl-benzofuran scaffold.
- General Protocol for Phenol Alkylation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for Williamson Ether Synthesis).
Sources
- 1. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]
- 2. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 3. echemi.com [echemi.com]
- 4. ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE [Q06434] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. Benzofuran synthesis [organic-chemistry.org]
Application of Benzofurans in the Development of Antitumor Agents: A Technical Guide for Researchers
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In recent years, its derivatives have garnered significant attention for their potential as potent and selective antitumor agents, offering novel therapeutic avenues in oncology.[1][2] This guide provides an in-depth exploration of the application of benzofurans in cancer research, detailing their synthesis, biological evaluation, and key mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in the quest for next-generation cancer therapeutics.
The Benzofuran Core: A Versatile Scaffold for Anticancer Drug Design
The unique physicochemical properties of the benzofuran ring system make it an attractive starting point for the design of novel anticancer agents.[1] Its planar structure and the presence of a heteroatom provide opportunities for diverse functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Many natural and synthetic benzofuran derivatives have exhibited significant cytotoxic effects against a variety of cancer cell lines.[2][3] The therapeutic potential of these compounds often stems from their ability to interact with key biological targets implicated in cancer progression, such as protein kinases and tubulin.[2][4]
A notable class of anticancer benzofuran derivatives is the benzofuran-chalcones, which have demonstrated potent cytotoxic and anti-proliferative activities.[4] These compounds are readily synthesized and offer a modular approach to drug design, where modifications to either the benzofuran or the chalcone moiety can significantly impact their biological activity.
Synthesis of a Representative Anticancer Benzofuran-Chalcone Derivative
The synthesis of benzofuran-chalcone derivatives is often achieved through a Claisen-Schmidt condensation reaction.[5] This involves the base-catalyzed reaction of a substituted 2-acetylbenzofuran with a substituted benzaldehyde. The following protocol outlines the synthesis of a representative benzofuran-chalcone derivative, starting from the preparation of the 2-acetylbenzofuran intermediate.
Protocol: Synthesis of 2-Acetylbenzofuran
This protocol describes the synthesis of the key intermediate, 2-acetylbenzofuran, from salicylaldehyde and chloroacetone.
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure 2-acetylbenzofuran.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Synthesis of a Benzofuran-Chalcone Derivative via Claisen-Schmidt Condensation
This protocol details the synthesis of a benzofuran-chalcone derivative from 2-acetylbenzofuran and a substituted benzaldehyde.
Materials:
-
2-Acetylbenzofuran (from step 2.1)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 2-acetylbenzofuran (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzofuran-chalcone derivative.
-
Characterize the final product by spectroscopic methods to confirm its structure and purity.
Biological Evaluation of Benzofuran Derivatives
A critical step in the development of new antitumor agents is the comprehensive evaluation of their biological activity. A panel of in vitro assays is typically employed to assess the cytotoxicity, anti-proliferative effects, and mechanism of action of the synthesized benzofuran derivatives.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HCC1806)
-
Complete cell culture medium
-
Benzofuran derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzofuran derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.[4]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity of Selected Benzofuran Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4g | HeLa | 5.61 | [4] |
| HCC1806 | 5.93 | [4] | |
| 4d | HCC1806 | 17.13 | [4] |
| 4o | HCC1806 | 6.40 | [4] |
| HeLa | 6.36 | [4] | |
| 32a | HePG2 | 8.49 - 16.72 | [2] |
| HeLa | 6.55 - 13.14 | [2] | |
| MCF-7 | 4.0 - 8.99 | [2] | |
| PC3 | 4.0 - 8.99 | [2] |
Protocol: Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cells treated with the benzofuran derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the benzofuran derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells can be quantified.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the benzofuran derivative
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the benzofuran derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle can be determined based on the fluorescence intensity of the PI signal.
Mechanisms of Antitumor Action of Benzofuran Derivatives
Benzofuran derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Several benzofuran-based compounds have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[4] By binding to the ATP-binding site of the kinase domain, these inhibitors block the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis.[4][6]
Caption: VEGFR-2 Signaling Pathway and its Inhibition by Benzofuran Derivatives.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[7]
Caption: Workflow for Tubulin Polymerization Inhibition Assay.
Conclusion and Future Perspectives
Benzofuran derivatives represent a promising class of compounds for the development of novel antitumor agents. Their synthetic accessibility, coupled with their diverse mechanisms of action, provides a strong foundation for future drug discovery efforts. The protocols and information presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this important heterocyclic scaffold. Further research focusing on the optimization of lead compounds, elucidation of detailed structure-activity relationships, and in vivo evaluation will be crucial in translating the promise of benzofurans into effective clinical cancer therapies.
References
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2024, from [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11096-11120. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(9), 4833. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1529. [Link]
-
Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 2, 2024, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances, 14(1), 1-21. [Link]
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). PLOS ONE, 18(7), e0288821. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules, 27(15), 5002. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). BosterBio. Retrieved January 2, 2024, from [Link]
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). PLOS ONE, 18(7), e0288821. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 2, 2024, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2016). Bio-protocol, 6(19), e1958. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. (2023). Expert Opinion on Drug Discovery, 18(11), 1255-1275. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Cambridge. Retrieved January 2, 2024, from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved January 2, 2024, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
Application Notes and Protocols: Tandem Oxidative Coupling and Cyclization for 5-Hydroxybenzofuran Synthesis
Introduction: The Significance of the 5-Hydroxybenzofuran Scaffold
The 5-hydroxybenzofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a wide array of biologically active compounds underscores its importance to drug development professionals. These molecules exhibit a range of pharmacological activities, including antioxidant, anticancer, and neuroprotective properties. The development of efficient and modular synthetic routes to access this core structure is, therefore, a critical endeavor for researchers in the field. This document provides an in-depth guide to contemporary tandem oxidative coupling and cyclization strategies for the synthesis of 5-hydroxybenzofurans, offering detailed protocols and mechanistic insights for practical application in the laboratory.
Synthetic Strategies: A Tale of Three Methodologies
The synthesis of 5-hydroxybenzofurans has been approached from various angles. Here, we focus on three prominent and innovative tandem reactions that leverage oxidative coupling and cyclization cascades. Each method offers unique advantages in terms of substrate scope, reaction conditions, and atom economy.
-
Palladium-Catalyzed C-H Functionalization/Cyclization of Benzoquinones and Terminal Alkynes : A ligand, base, and external oxidant-free approach.
-
PIDA-Mediated Oxidative Coupling-Cyclization of Hydroquinones and β-Dicarbonyl Compounds : A direct C(sp²)–H functionalization strategy.
-
Platinum-Catalyzed Domino Rearrangement/Cyclization of Alkyne-Bearing Quinols : An atom-economical route to 2-substituted 5-hydroxybenzofurans.
Methodology 1: Palladium-Catalyzed Synthesis from Benzoquinones and Alkynes
This elegant approach utilizes a palladium catalyst to orchestrate a C-H functionalization and cyclization cascade. A key feature of this method is the dual role of benzoquinone as both a reactant and an internal oxidant, obviating the need for external oxidants, ligands, and bases.[1][2]
Mechanistic Rationale
The reaction is believed to proceed through a sequence of steps involving the coordination of the alkyne to the palladium catalyst, followed by insertion into a C-H bond of the benzoquinone. The subsequent reductive elimination and tautomerization afford the 5-hydroxybenzofuran product.
Experimental Workflow Diagram
Caption: Workflow for Palladium-Catalyzed 5-Hydroxybenzofuran Synthesis.
Detailed Protocol
Materials:
-
1,4-Benzoquinone
-
Substituted terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 1,4-benzoquinone (1.0 equiv.), the terminal alkyne (1.2 equiv.), and palladium(II) acetate (5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (to achieve a concentration of 0.1 M with respect to the benzoquinone).
-
Seal the flask and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-hydroxybenzofuran.
Data Summary
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenyl-5-hydroxybenzofuran | 85 |
| 2 | 1-Octyne | 2-Hexyl-5-hydroxybenzofuran | 78 |
| 3 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)-5-hydroxybenzofuran | 82 |
Methodology 2: PIDA-Mediated Synthesis from Hydroquinones and β-Dicarbonyls
This method employs phenyliodine diacetate (PIDA) as an oxidant to facilitate the coupling and cyclization of hydroquinones with β-dicarbonyl compounds.[3][4] This approach allows for the direct functionalization of the aromatic C(sp²)–H bond of hydroquinone.[3][4]
Mechanistic Rationale
The reaction is initiated by the PIDA-mediated oxidation of hydroquinone to the corresponding benzoquinone. The β-dicarbonyl compound then acts as a nucleophile, attacking the benzoquinone. Subsequent intramolecular cyclization and dehydration lead to the formation of the 5-hydroxybenzofuran core.
Reaction Mechanism Diagram
Caption: Mechanism of PIDA-Mediated 5-Hydroxybenzofuran Synthesis.
Detailed Protocol
Materials:
-
Hydroquinone
-
Substituted β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Phenyliodine diacetate (PIDA)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroquinone (1.0 equiv.) and the β-dicarbonyl compound (1.1 equiv.) in the anhydrous solvent.
-
To this solution, add PIDA (1.2 equiv.) portion-wise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 5-hydroxybenzofuran derivative.
Data Summary
| Entry | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | 92 |
| 2 | Acetylacetone | 3-Acetyl-5-hydroxy-2-methylbenzofuran | 88 |
| 3 | Dimethyl malonate | Methyl 5-hydroxy-3-(methoxycarbonyl)benzofuran-2-carboxylate | 85 |
Methodology 3: Platinum-Catalyzed Domino Reaction of Quinols
This highly atom-economical process involves a platinum-catalyzed domino dienone-phenol rearrangement followed by a 5-endo-dig cyclization of quinols bearing an alkyne moiety.[5]
Mechanistic Rationale
The platinum catalyst is thought to activate the alkyne for nucleophilic attack by the hydroxyl group. The initial step is a dienone-phenol rearrangement of the quinol substrate to generate a hydroquinone intermediate. This is followed by a platinum-catalyzed intramolecular 5-endo-dig cyclization to construct the benzofuran ring.
Experimental Workflow Diagram
Caption: Workflow for Platinum-Catalyzed Synthesis from Quinols.
Detailed Protocol
Materials:
-
Substituted quinol bearing a terminal alkyne
-
Platinum(II) chloride (PtCl₂)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction tube, add the alkyne-substituted quinol (1.0 equiv.) and platinum(II) chloride (2-5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture in an oil bath at 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to obtain the desired 2-substituted 5-hydroxybenzofuran.
Data Summary
| Entry | Quinol Substrate | Product | Yield (%) |
| 1 | 4-hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclohexa-2,5-dien-1-one | 2-Benzyl-5-hydroxybenzofuran | 90 |
| 2 | 4-(3-(4-chlorophenyl)prop-2-yn-1-yl)-4-hydroxycyclohexa-2,5-dien-1-one | 2-(4-Chlorobenzyl)-5-hydroxybenzofuran | 87 |
| 3 | 4-hydroxy-4-(pent-2-yn-1-yl)cyclohexa-2,5-dien-1-one | 2-Propyl-5-hydroxybenzofuran | 85 |
Conclusion and Outlook
The tandem oxidative coupling and cyclization reactions presented herein represent powerful and versatile tools for the synthesis of medicinally relevant 5-hydroxybenzofurans. The choice of methodology will depend on the desired substitution pattern and the availability of starting materials. The palladium-catalyzed approach offers a streamlined process with a broad alkyne scope. The PIDA-mediated reaction provides a direct route from simple hydroquinones and β-dicarbonyls with high yields. The platinum-catalyzed domino reaction stands out for its atom economy and access to 2-alkyl-substituted 5-hydroxybenzofurans. Future research in this area will likely focus on expanding the substrate scope, developing enantioselective variants, and applying these methods to the total synthesis of complex natural products.
References
-
Reddy, R. V., et al. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. The Journal of Organic Chemistry, 82(3), 1793-1800. [Link]
-
ResearchGate. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. [Link]
-
PubMed. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. [Link]
-
Kim, I., et al. (2009). A direct approach to 5-hydroxybenzofurans via a platinum-catalyzed domino rearrangement/5-endo-dig cyclization reaction of quinols. The Journal of Organic Chemistry, 74(23), 9220-9223. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 5. A direct approach to 5-hydroxybenzofurans via a platinum-catalyzed domino rearrangement/5-endo-dig cyclization reaction of quinols - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate in combinatorial chemistry library synthesis
Application Note: High-Throughput Diversification of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Executive Summary
This Application Note details the strategic utilization of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (EHMBC) as a core scaffold in combinatorial library synthesis. Benzofurans represent a "privileged structure" in medicinal chemistry, frequently associated with anti-microbial, anti-inflammatory, and anti-cancer activities.
The specific substitution pattern of EHMBC—featuring a reactive phenol at C4 and an orthogonal ester handle at C6—provides an ideal "bifunctional chassis" for parallel synthesis. This guide outlines a validated workflow for Solid-Phase Organic Synthesis (SPOS) and Solution-Phase Parallel Synthesis to generate diverse libraries targeting kinase inhibition and receptor modulation.
Scaffold Analysis & Chemical Logic
The utility of EHMBC lies in its orthogonal reactivity profile. Successful library design requires exploiting the reactivity differences between the phenolic hydroxyl and the ethyl ester.
| Position | Functional Group | Reactivity Profile | Combinatorial Application |
| C4 | Hydroxyl (Phenol) | High Nucleophilicity | Point of Diversity 1 (R1): Etherification (Mitsunobu/Williamson), Carbamoylation. |
| C6 | Ethyl Carboxylate | Electrophilic (Latent) | Point of Diversity 2 (R2): Hydrolysis to acid, followed by Amide Coupling or Heterocycle formation. |
| C2 | Methyl | Benzylic (Latent) | Point of Diversity 3 (R3): Radical bromination followed by nucleophilic displacement (Advanced). |
| C3 | Aromatic C-H | Nucleophilic | Point of Diversity 4 (R4): Electrophilic Aromatic Substitution (Formylation, Halogenation). |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthesis pathways available from the EHMBC core.
Figure 1: Divergent synthetic pathways for EHMBC library generation. Colors indicate distinct reaction zones.
Detailed Protocols
Protocol A: Solid-Phase Synthesis (Resin-Bound Phenol Strategy)
Rationale: Immobilizing the scaffold via the phenol allows for rigorous washing steps during the modification of the ester (C6) and C3 positions, facilitating high-throughput synthesis without intermediate purification.
Materials:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin (Loading: 1.0–1.6 mmol/g).
-
Scaffold: Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate.
-
Reagents: DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane), LiOH, HATU, Diverse Amines.
Step-by-Step Procedure:
-
Resin Loading:
-
Swell 2-CTC resin (1.0 g) in dry DCM (10 mL) for 20 min.
-
Dissolve EHMBC (1.2 eq relative to resin loading) in DCM (10 mL) with DIPEA (4.0 eq).
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Causality: The steric bulk of the trityl group prevents substitution at the ester, selectively capturing the phenol.
-
Capping: Add MeOH (2 mL) and DIPEA (1 mL) to the resin mixture and shake for 20 min to cap unreacted chloride sites. Wash resin 3x with DCM, 3x with DMF, 3x with DCM.
-
-
On-Resin Ester Hydrolysis:
-
Treat the resin-bound scaffold with LiOH (5 eq) in THF:H2O (4:1) at 50°C for 4 hours.
-
Validation: Remove a small bead sample, cleave (1% TFA), and check by LCMS for the disappearance of the ethyl group (-28 Da mass shift).
-
Wash resin thoroughly with H2O, MeOH, DCM, and DMF.
-
-
Combinatorial Amide Coupling (Point of Diversity R2):
-
Distribute resin into a 96-well filter plate (approx. 50 mg per well).
-
To each well, add:
-
0.2 M Amine (R2-NH2) in DMF.
-
0.2 M HATU in DMF.
-
0.4 M DIPEA in DMF.
-
-
Shake for 4–6 hours at RT.
-
Wash 5x with DMF, 5x with DCM.
-
-
Cleavage:
-
Treat resin with 1% TFA in DCM (3 x 5 min).
-
Collect filtrate. The low acid concentration cleaves the trityl-phenol ether bond but leaves the newly formed amide intact.
-
Concentrate in vacuo.
-
Protocol B: Solution-Phase Parallel Synthesis (Mitsunobu Focus)
Rationale: If the primary goal is modifying the phenol (C4) while keeping the ester intact (e.g., for lipophilicity), a solution-phase Mitsunobu reaction is preferred.
Reagents:
-
Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate).
-
Diverse Alcohols (R1-OH).
Procedure:
-
Preparation: Dissolve EHMBC (0.1 mmol) in anhydrous THF (1 mL) in a reaction vial.
-
Addition: Add PPh3 (1.5 eq) and the diverse alcohol R1-OH (1.2 eq).
-
Activation: Cool to 0°C. Add DIAD (1.5 eq) dropwise.
-
Note: Order of addition is critical to prevent phenol oxidation before coupling.
-
-
Incubation: Allow to warm to RT and shake for 12 hours.
-
Purification: Load directly onto a SCX-2 (Strong Cation Exchange) cartridge if using basic alcohols, or use high-throughput prep-HPLC.
Synthesis of the Core Scaffold
If the specific isomer is not commercially available in bulk, it must be synthesized. The most robust route for the 4-hydroxy-6-carboxylate isomer utilizes the Rap-Stoermer or modified Feist-Bénary condensation logic, often starting from resorcinol derivatives.
Standardized Route:
-
Starting Material: Diethyl 3,5-dihydroxyphthalate or Ethyl 3,5-dihydroxybenzoate.
-
Cyclization: Reaction with Chloroacetone (or propargyl bromide followed by isomerization).
-
Conditions: K2CO3, Acetone, Reflux.
-
Regioselectivity:[1] Cyclization typically occurs ortho to the hydroxyl group. The 3,5-dihydroxy pattern allows for the formation of the 4-hydroxy-6-ester system.
-
Reaction Scheme (DOT):
Figure 2: Synthesis of the core scaffold from resorcinol derivatives.
Quality Control & Validation
To ensure the integrity of the combinatorial library, the following QC parameters are mandatory:
-
1H NMR Signature:
-
C3-H: Singlet around
6.5–7.0 ppm (Characteristic of 2-substituted benzofurans). -
C4-OH: Broad singlet (exchangeable), usually >9.0 ppm in DMSO-d6.
-
Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).[2]
-
-
Purity Threshold: >90% by LCMS (UV 254 nm) for library compounds.
-
Stability: The ester is stable in TFA (used in cleavage Protocol A), but the phenol is sensitive to strong oxidants.
References
-
Benzofuran Scaffold Significance
-
Miao, Y., et al. (2019). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules. Available at: [Link]
- Context: Validates the biological relevance of 5- and 4-hydroxybenzofurans in oncology.
-
-
Synthetic Methodology (Core Synthesis)
- Combinatorial Techniques (Resin Loading): Kay, C., et al. (2000). "Solid-Phase Synthesis of Benzofurans." Journal of Combinatorial Chemistry. Context: Establishes standard protocols for loading phenols onto 2-Chlorotrityl chloride resin.
- Commercial Availability & Properties
Disclaimer: This protocol involves hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE.
Sources
A Senior Application Scientist's Guide to the Synthesis of Benzofuran Carboxylic Acids
Introduction: The Enduring Significance of Benzofuran Carboxylic Acids in Modern Drug Discovery
Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among these, benzofuran carboxylic acids are of particular importance, serving as key intermediates and pharmacophores in the development of novel therapeutics. Their utility spans from antimicrobial and anticancer agents to kinase inhibitors, highlighting the critical need for robust and versatile synthetic strategies to access these valuable compounds.[2]
This guide provides an in-depth exploration of key synthetic methodologies for the preparation of benzofuran carboxylic acids, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices and providing detailed, field-tested protocols.
Strategic Approaches to the Benzofuran Carboxylic Acid Core
The construction of the benzofuran ring system can be achieved through various synthetic routes. This guide will focus on three prominent and versatile methods: the classic Perkin rearrangement, the elegant intramolecular Wittig reaction, and the powerful transition-metal-catalyzed cyclizations. Each method offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Method 1: The Perkin Rearrangement - A Classic Route to Benzofuran-2-Carboxylic Acids
First reported by William Henry Perkin in 1870, the Perkin rearrangement (also known as the coumarin-benzofuran ring contraction) remains a reliable method for the synthesis of benzofuran-2-carboxylic acids from readily available 3-halocoumarins.[3][4] The reaction proceeds via a base-catalyzed ring-opening of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring.[3]
Reaction Mechanism: A Stepwise View
The mechanism of the Perkin rearrangement is a fascinating cascade of events initiated by a hydroxide-mediated attack on the lactone carbonyl of the 3-halocoumarin. This leads to the opening of the pyrone ring to form a phenoxide and a vinyl halide. A subsequent intramolecular Williamson ether synthesis-type reaction, where the phenoxide attacks the carbon bearing the halide, results in the formation of the benzofuran-2-carboxylate, which is then protonated upon acidic workup to yield the desired carboxylic acid.
Caption: The Perkin rearrangement mechanism.
Protocol: Microwave-Assisted Perkin Rearrangement
The advent of microwave-assisted organic synthesis has revolutionized many classical reactions, and the Perkin rearrangement is no exception. Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields.
Materials:
-
Substituted 3-bromocoumarin (1.0 mmol)
-
Sodium hydroxide (2.0 mmol)
-
Ethanol (5 mL)
-
Concentrated hydrochloric acid
-
Deionized water
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted 3-bromocoumarin (1.0 mmol) and sodium hydroxide (2.0 mmol).
-
Add 5 mL of ethanol to the vial and seal it.
-
Place the vial in the microwave reactor and irradiate at 250 W for 5 minutes at a temperature of 80 °C.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in a minimum amount of deionized water.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid.
-
Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
| Substrate (3-Bromocoumarin) | Product (Benzofuran-2-carboxylic Acid) | Yield (%) | Reference |
| 3-Bromocoumarin | Benzofuran-2-carboxylic acid | ~95% | [3] |
| 6-Chloro-3-bromocoumarin | 5-Chlorobenzofuran-2-carboxylic acid | ~92% | [3] |
| 6,8-Dichloro-3-bromocoumarin | 5,7-Dichlorobenzofuran-2-carboxylic acid | ~94% | [3] |
Method 2: The Intramolecular Wittig Reaction - A Versatile Cyclization Strategy
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. Its intramolecular variant provides a powerful tool for the construction of cyclic and heterocyclic systems, including benzofurans. In this approach, an o-acyloxybenzyltriphenylphosphonium salt is treated with a base to generate a phosphorus ylide, which then undergoes an intramolecular cyclization with the adjacent ester carbonyl to form the benzofuran ring.
Reaction Mechanism: Ylide Formation and Cyclization
The key to this reaction is the formation of the phosphonium ylide. A strong base deprotonates the carbon adjacent to the positively charged phosphorus atom. The resulting ylide then attacks the proximal ester carbonyl, forming a betaine intermediate. This intermediate subsequently collapses to form the benzofuran ring and triphenylphosphine oxide as a byproduct.
Caption: Mechanism of the intramolecular Wittig reaction for benzofuran synthesis.
Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate via Intramolecular Wittig Reaction
This two-step protocol involves the preparation of the phosphonium salt followed by the Wittig cyclization.
Step 1: Preparation of (2-Hydroxybenzyl)triphenylphosphonium bromide
-
To a solution of 2-hydroxybenzyl alcohol (1.0 equiv) in ethanol, add triphenylphosphine hydrobromide (1.0 equiv).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated salt by filtration.
-
Wash the salt with cold ethanol and dry under vacuum.
Step 2: Intramolecular Wittig Reaction
-
Suspend the (2-hydroxybenzyl)triphenylphosphonium bromide (1.0 equiv) in toluene.
-
Add triethylamine (2.2 equiv) followed by ethyl chlorooxoacetate (1.1 equiv) at room temperature.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford ethyl benzofuran-2-carboxylate.
Step 3: Saponification to Benzofuran-2-carboxylic acid
-
Dissolve the ethyl benzofuran-2-carboxylate (1.0 equiv) in ethanol.
-
Add a solution of potassium hydroxide (2.0 equiv) in water.
-
Reflux the mixture for 2-3 hours.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain benzofuran-2-carboxylic acid.[2]
| Starting Salicylaldehyde | Product (Benzofuran-2-carboxylate) | Overall Yield (%) | Reference |
| Salicylaldehyde | Ethyl benzofuran-2-carboxylate | ~86% | [2] |
| 5-Chlorosalicylaldehyde | Ethyl 5-chlorobenzofuran-2-carboxylate | ~82% | [2] |
| 5-Bromosalicylaldehyde | Ethyl 5-bromobenzofuran-2-carboxylate | ~85% | [2] |
Method 3: Transition-Metal-Catalyzed Syntheses - Modern and Efficient Approaches
Transition-metal catalysis has emerged as a powerful platform for the synthesis of benzofurans, offering high efficiency, broad substrate scope, and mild reaction conditions.[5][6] Palladium- and copper-catalyzed reactions are particularly prominent in this area.
A. Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
A highly effective method for the synthesis of 2-substituted benzofurans involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[5][6] This one-pot procedure, often co-catalyzed by copper, provides a direct route to the benzofuran core.[5][6]
The reaction is initiated by the oxidative addition of the o-iodophenol to the Pd(0) catalyst. A subsequent transmetalation with the copper acetylide (formed from the terminal alkyne and the copper co-catalyst) leads to a palladium-alkynyl intermediate. Reductive elimination then regenerates the Pd(0) catalyst and produces an o-alkynylphenol, which undergoes a 5-exo-dig cyclization to furnish the benzofuran.
Caption: Simplified catalytic cycle for Sonogashira coupling and cyclization.
This protocol describes the synthesis of a benzofuran-2-carboxylate ester, which can be subsequently hydrolyzed to the carboxylic acid.
Materials:
-
o-Iodophenol (1.0 equiv)
-
Terminal alkyne (e.g., ethyl propiolate) (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Toluene (as solvent)
Procedure:
-
To a sealed tube, add the o-iodophenol (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene, triethylamine, and the terminal alkyne (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the benzofuran-2-carboxylate.
-
The ester can be hydrolyzed to the corresponding carboxylic acid using standard saponification procedures as described in the Wittig reaction section.[5][6]
| o-Iodophenol | Alkyne | Product | Yield (%) | Reference |
| 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 91% | [5][6] |
| 2-Iodo-4-methylphenol | 1-Hexyne | 5-Methyl-2-butylbenzofuran | 88% | [5][6] |
| 2-Iodophenol | Ethyl propiolate | Ethyl benzofuran-2-carboxylate | 85% | [5][6] |
Conclusion and Future Outlook
The synthesis of benzofuran carboxylic acids is a mature yet continually evolving field. The classic Perkin rearrangement, the versatile intramolecular Wittig reaction, and modern transition-metal-catalyzed methods each provide powerful avenues to access these important molecules. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the specific requirements of the research program. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of this vital class of heterocyclic compounds, further empowering the field of drug discovery.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PubMed Central (PMC). [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). NISCAIR Online Periodicals Repository. [Link]
-
Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. (n.d.). ChemRxiv. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). PubMed Central (PMC). [Link]
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (n.d.). Royal Society of Chemistry. [Link]
-
Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. (n.d.). Organic Chemistry Portal. [Link]
-
Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. (n.d.). FAO AGRIS. [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). MDPI. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
Application Note: Benzofuran Esters as Strategic Building Blocks in Medicinal Chemistry
[1]
Executive Summary & Strategic Value
The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of critical therapeutics such as Amiodarone (anti-arrhythmic), Saprisartan (antihypertensive), and various natural products like Egone . While the benzofuran ring provides the necessary lipophilicity and pi-stacking capability for receptor binding, the benzofuran ester (specifically the C2-carboxylate) serves as the primary "divergent handle" for structure-activity relationship (SAR) studies.
This guide details the strategic deployment of benzofuran esters. We move beyond simple descriptions to provide a mechanistic understanding of their synthesis via the Rap-Stoermer reaction , their utility in divergent library generation , and their role in late-stage functionalization .
Key Applications
-
Cardiovascular Drugs: Precursors to benzoyl-benzofurans (Amiodarone class).
-
Antimicrobials: Scaffolds for hydrazide-hydrazone libraries.
-
Material Science: Precursors for fluorescent organic light-emitting diodes (OLEDs).
Strategic Synthesis: The Rap-Stoermer Protocol
While transition metal-catalyzed routes (e.g., Pd-catalyzed Sonogashira cyclization) are powerful, they often require expensive catalysts and inert atmospheres. For scalable, robust building block synthesis, the Rap-Stoermer reaction remains the gold standard. It allows for the one-pot construction of the benzofuran ring from salicylaldehydes and
Mechanism of Action
The reaction proceeds via a cascade sequence:
-
Nucleophilic Substitution (S_N2): The phenoxide ion attacks the
-haloester. -
Intramolecular Aldol Condensation: The enolate attacks the aldehyde carbonyl.
-
Dehydration: Elimination of water aromatizes the system to form the benzofuran.
Visualization: Reaction Pathway
The following diagram illustrates the mechanistic flow and critical decision points in the synthesis.
Figure 1: Mechanistic cascade of the Rap-Stoermer synthesis for benzofuran esters.
Validated Protocol: Synthesis of Ethyl Benzofuran-2-Carboxylate
Objective: Synthesis of ethyl benzofuran-2-carboxylate from salicylaldehyde.
Reagents:
-
Salicylaldehyde (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
Acetonitrile (ACN) (Reagent Grade)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in ACN (30 mL). Add anhydrous
(25 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed). -
Alkylation: Dropwise add Ethyl bromoacetate (12 mmol). A reflux condenser should be attached.
-
Cyclization Reflux: Heat the mixture to reflux (
C) for 4–6 hours.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear, and a highly fluorescent blue spot (benzofuran ester) should appear ( ).
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Evaporate the filtrate under reduced pressure. -
Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize from cold ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Data Interpretation:
-
NMR (CDCl3): Look for the disappearance of the aldehyde proton (10-11 ppm) and the appearance of the C3-H singlet at
ppm. The ethyl ester signals (quartet at 4.4 ppm, triplet at 1.4 ppm) confirm the ester retention.
The Ester as a Divergent Handle
Once the benzofuran ester is synthesized, it acts as a "branching point" for library generation. The ester functionality at the C2 position is electronically coupled to the aromatic system, making it susceptible to nucleophilic attack but resistant to steric hindrance compared to the C3 position.
Comparative Reactivity Profile
| Transformation | Reagent | Product Class | Medicinal Utility |
| Hydrolysis | LiOH / NaOH | Carboxylic Acid | Solubility enhancement, coupling partner |
| Hydrazinolysis | Hydrazide | Precursor to oxadiazoles (antimicrobial) | |
| Amidation | Amine / AlMe3 | Carboxamide | Bioisostere of peptides, kinase inhibitors |
| Reduction | Alcohol (C2-CH2OH) | Linker for ether derivatives |
Protocol: Conversion to Benzofuran-2-Carbohydrazide
This transformation is critical for synthesizing antitubercular and antifungal agents, where the hydrazide serves as a linker or cyclizes into an oxadiazole.
Reagents:
-
Ethyl benzofuran-2-carboxylate (from Section 2.3)
-
Hydrazine Hydrate (99%)
-
Ethanol (Absolute)
Methodology:
-
Dissolve the ester (5 mmol) in Ethanol (15 mL).
-
Add Hydrazine Hydrate (25 mmol, 5 equiv) carefully. Note: Excess hydrazine drives the equilibrium to completion and prevents dimer formation.
-
Reflux for 3 hours.
-
Self-Validating Endpoint: The product usually precipitates out of the hot solution as a white solid upon formation.
-
Cool to
C, filter the solid, and wash with cold ethanol.
Advanced Application: Directed C-H Functionalization
Modern drug discovery utilizes the ester/amide group not just as a target, but as a Directing Group (DG) for functionalizing the benzofuran core (e.g., at C3).
Workflow Visualization
The following diagram depicts how the C2-ester is transformed into an amide DG to enable Palladium-catalyzed arylation at the C3 position, a difficult bond to form via standard electrophilic aromatic substitution.
Figure 2: Strategy for C3-functionalization using the C2-position as a directing anchor.
Mechanism Insight: The nitrogen of the amide (derived from the ester) coordinates with Pd(II), placing the metal in proximity to the C3-H bond, facilitating cyclopalladation and subsequent coupling with aryl iodides.
References
-
Koca, I. et al. (2022).[1] Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect. [Link]
-
Dwarakanath, V. & Gaonkar, S.L. (2022).[2] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Reddy, G. et al. (2022).[1][2] Synthesis of Benzofuran Derivatives via Pd/Cu Catalysis and their Antitubercular Activity. ACS Omega. [Link]
-
Miao, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Luo, Y. et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation. Molecules. [Link]
Application Notes and Protocols for the Synthesis of a 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester Derivative Library
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique structural and electronic properties have made it a focal point for medicinal chemists, leading to the development of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2] The inherent versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for the synthesis of a focused library of derivatives based on the 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester scaffold, a compound class that has demonstrated significant potential as anti-tumor agents.[3]
Core Synthesis Strategy: Constructing the Benzofuran Nucleus
The synthesis of the 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester core relies on a robust and efficient acid-catalyzed cyclization of a suitably substituted phenol with a β-ketoester. This approach, reminiscent of the Pechmann condensation for coumarin synthesis, provides a convergent route to this highly functionalized heterocyclic system.[1][4] The selection of a strong acid catalyst, such as trifluoromethanesulfonic acid, is crucial for promoting the necessary dehydration and subsequent intramolecular cyclization.
The overall synthetic strategy involves two key steps: the preparation of the biphenyl precursor and the subsequent cyclization to form the benzofuran ring.
Figure 1: General workflow for the synthesis of the core benzofuran scaffold.
Protocol 1: Synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester
Materials:
-
3-Hydroxybiphenyl
-
Ethyl 2-methyl-3-oxobutanoate
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybiphenyl (1.70 g, 10 mmol) and ethyl 2-methyl-3-oxobutanoate (1.44 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (1.50 g, 10 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane/ethyl acetate).
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the pure 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions: Trifluoromethanesulfonic acid is a strong, corrosive acid.[5][6] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. All waste materials should be neutralized and disposed of according to institutional guidelines.[7]
Building the Derivative Library: Strategies for Diversification
The modular nature of the core synthesis allows for the creation of a diverse library of derivatives by varying the starting materials and by subsequent functionalization of the benzofuran scaffold. A solution-phase parallel synthesis approach can be employed to efficiently generate a multitude of analogs.[8]
Figure 2: Key diversification points for library synthesis.
A. Diversification at the 6-Position
The phenyl group at the 6-position can be readily varied by employing different substituted phenylboronic acids in the initial Suzuki coupling to generate a range of 3-hydroxybiphenyl precursors.
Protocol 2: Parallel Synthesis of 6-Aryl Derivatives
-
Precursor Synthesis: In an array of reaction vessels, perform Suzuki couplings between 3-bromophenol and a library of commercially available phenylboronic acids.
-
Cyclization: Subject each of the resulting 3-hydroxybiphenyl analogs to the acid-catalyzed cyclization with ethyl 2-methyl-3-oxobutanoate as described in Protocol 1.
-
Purification: Utilize parallel purification techniques, such as automated flash chromatography, to isolate the final products.
B. Functionalization of the 4-Hydroxy Group
The phenolic hydroxyl group at the 4-position is a prime site for introducing further diversity through alkylation, acylation, or other functional group transformations.
Protocol 3: O-Alkylation of the 4-Hydroxy Group
-
Deprotonation: To a solution of the parent benzofuran in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Alkylation: Introduce an alkylating agent (e.g., an alkyl halide or sulfate) and heat the reaction mixture to drive the reaction to completion.
-
Workup and Purification: After cooling, perform an aqueous workup and purify the resulting ether derivative by column chromatography.
C. Modification of the 2-Ester Group
The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides.
Protocol 4: Amide Library Synthesis
-
Ester Hydrolysis: Saponify the ethyl ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water. Acidify the reaction mixture to precipitate the carboxylic acid.
-
Amide Coupling: In a parallel synthesizer, couple the carboxylic acid with a library of primary and secondary amines using a standard coupling reagent such as HATU or EDC/HOBt in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Purification: Purify the resulting amide derivatives using an appropriate method, such as preparative HPLC.
Compound Characterization
Rigorous characterization of all synthesized compounds is essential to confirm their identity and purity.
Table 1: Standard Characterization Data
| Technique | Expected Observations for the Core Scaffold |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the methyl group at the 3-position (singlet), the aromatic protons of the benzofuran and phenyl rings, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the benzofuran and phenyl rings, and the methyl and ethyl groups. |
| Mass Spec (ESI) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
| Purity (HPLC) | A single major peak with a purity of >95%. |
Example ¹H NMR Data for a Substituted Benzofuran: For a generic substituted benzofuran, aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts of the methyl and ethyl ester protons are expected around δ 2.5 ppm and δ 1.4 (t), 4.4 (q) ppm, respectively.[9]
Conclusion
The synthetic routes and diversification strategies outlined in this application note provide a robust framework for the creation of a focused library of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives. The modularity of the synthesis, coupled with parallel synthesis techniques, allows for the efficient exploration of the chemical space around this promising scaffold. The resulting compound library can be a valuable resource for hit-to-lead optimization in drug discovery programs targeting cancer and other diseases.
References
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Benzofuran synthesis. Organic Chemistry Portal.
- Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid (1).
- Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- SAFETY D
- Trifluoromethanesulfonic acid. Apollo Scientific.
- SAFETY D
- Substance Inform
- Trifluoromethanesulfonic acid, 28% aqueous. Synquest Labs.
- A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester deriv
- Benzofuran synthesis. Organic Chemistry Portal.
- 23.
- 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. PubMed.
Sources
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- 9. maths.tcd.ie [maths.tcd.ie]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in this specific synthetic transformation. We provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to enhance your reaction yield and purity.
Introduction
The synthesis of substituted benzofurans, such as Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, is a common objective in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules.[1] A prevalent and direct approach involves the reaction of a substituted resorcinol with an α-haloketone. This guide will focus on a common synthetic route: the base-catalyzed condensation of ethyl 2,4-dihydroxybenzoate with chloroacetone. While theoretically straightforward, this reaction is often plagued by issues of low yield, complex side-product formation, and difficult purification. This resource aims to provide a systematic approach to overcoming these common hurdles.
Proposed Synthetic Protocol
This protocol is a baseline procedure derived from established methods for analogous benzofuran syntheses. It serves as a starting point for optimization.
Reaction Scheme:
Materials:
-
Ethyl 2,4-dihydroxybenzoate
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Bicarbonate (CsHCO₃)
-
Anhydrous Acetonitrile (CH₃CN) or Acetone
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add ethyl 2,4-dihydroxybenzoate (1.0 eq).
-
Add anhydrous acetonitrile (or acetone) to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) or cesium bicarbonate (1.5 eq).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux (for acetone) or 80 °C (for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Low to No Product Formation
Q1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
A1: Low or no product formation can stem from several factors. Here is a systematic checklist to diagnose the issue:
-
Reagent Quality:
-
Chloroacetone: This reagent can degrade over time. Ensure it is fresh and has been stored properly.
-
Base: The base must be anhydrous. Potassium carbonate is hygroscopic; ensure it has been freshly dried or stored in a desiccator.
-
Solvent: The solvent must be anhydrous. Traces of water can quench the phenoxide intermediate and hydrolyze the ester.
-
-
Reaction Temperature: The reaction typically requires heating. If you are running the reaction at room temperature, gradually increase the temperature to the boiling point of the solvent and monitor for product formation.
-
Choice of Base: The basicity and nature of the counter-ion can significantly impact the reaction. If potassium carbonate is ineffective, consider a more soluble and reactive base like cesium bicarbonate. The cesium ion is known to promote O-alkylation.
-
Reaction Time: Some variations of this reaction can be slow. Ensure you are monitoring the reaction over a sufficient period (e.g., 12-24 hours) before concluding it has failed.
Impurity Profile and Side Reactions
Q2: I am observing multiple spots on my TLC plate, and the final product is impure. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common challenge in this synthesis. The primary side products arise from the ambident nucleophilic character of the resorcinol derivative and the reactivity of chloroacetone.
-
Likely Side Products:
-
O-Alkylated Isomer (7-hydroxybenzofuran): The initial O-alkylation can occur at the 2-hydroxyl group, leading to the formation of an isomeric benzofuran.
-
C-Alkylated Products: Direct Friedel-Crafts-type alkylation of the electron-rich aromatic ring can occur, leading to C-alkylated resorcinol derivatives.
-
Bis-Alkylated Product: Both hydroxyl groups can be alkylated, leading to a diether intermediate that may or may not cyclize.
-
Complex Condensation Products: Chloroacetone can undergo self-condensation or react with the phenol in a 2:1 stoichiometry under certain acidic or strongly basic conditions.[2]
-
Troubleshooting Strategies:
| Issue | Underlying Cause | Recommended Action |
| Formation of 7-hydroxy isomer | Lack of regioselectivity in the initial O-alkylation. The 4-hydroxyl group is generally more acidic and sterically accessible, but the 2-hydroxyl can also react. | Use a milder, more selective base like Cesium Bicarbonate (CsHCO₃) in acetonitrile. This has been shown to favor alkylation at the 4-position in similar systems.[3] |
| C-Alkylation | Acidic conditions or high temperatures can promote Friedel-Crafts alkylation. | Ensure the reaction is run under basic conditions and avoid excessively high temperatures. Use a non-coordinating solvent. |
| Bis-Alkylation | Excess chloroacetone or prolonged reaction times. | Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of chloroacetone and monitor the reaction closely to stop it upon consumption of the starting material. |
| Polymeric/Tarry Material | Self-condensation of chloroacetone or complex side reactions of the phenol. | Maintain a moderate reaction temperature and ensure efficient stirring. A slow, dropwise addition of chloroacetone can also minimize its self-condensation. |
Mechanistic Insights
A deeper understanding of the reaction mechanism can inform your troubleshooting strategy.
Core Reaction Pathway:
The reaction is believed to proceed via an initial O-alkylation of the more acidic 4-hydroxyl group of ethyl 2,4-dihydroxybenzoate to form an ether intermediate. This is followed by an intramolecular cyclization and dehydration to yield the benzofuran ring.
Caption: Proposed reaction pathway for the synthesis.
The Role of the Base:
The choice of base is critical for regioselectivity. A strong base can generate a dianion, leading to a loss of selectivity. A milder base, like K₂CO₃ or CsHCO₃, will selectively deprotonate the more acidic 4-hydroxyl group.
Purification and Characterization
Q3: How can I effectively purify the target compound and confirm its identity?
A3:
-
Purification:
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and other side products. A typical solvent system is a gradient of ethyl acetate in hexanes. The polarity of the desired product will be intermediate between the starting material and non-polar side products.
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.
-
-
Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl ester (a quartet and a triplet), the methyl group on the furan ring (a singlet), and distinct aromatic protons. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the hydroxyl group (broad, ~3300 cm⁻¹), the ester carbonyl (~1700 cm⁻¹), and aromatic C-H and C=C bonds.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in the synthesis.
Sources
Troubleshooting low conversion rates in benzofuran esterification
Topic: Troubleshooting Low Conversion Rates in Benzofuran Esterification Role: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Benzofuran Challenge
Benzofuran-2-carboxylic acids are critical scaffolds in medicinal chemistry (e.g., Amiodarone analogues). However, they present a unique dichotomy: the heteroaromatic ring is electron-rich and prone to electrophilic attack, while the carboxylic acid at the C2 position is often sterically encumbered by the adjacent oxygen lone pairs and potential C3 substituents.
If you are experiencing low yields (<40%) or "stalled" reactions, standard Fischer esterification is likely insufficient. This guide prioritizes activation strategies that overcome the electronic and steric penalties inherent to the benzofuran core.
Module 1: The "Dead End" Intermediate (Steglich Coupling)
Symptom: The reaction turns cloudy (urea formation) but TLC shows starting material remaining or a new, non-ester spot. Diagnosis: Formation of the unreactive N-acylurea byproduct.[1][2][3]
In Steglich esterification (DCC/DMAP), the O-acylisourea intermediate is the active esterifying agent. However, in sterically hindered benzofurans (especially 3-substituted), the attack by the alcohol is slow. This allows the intermediate to undergo an intramolecular
Troubleshooting Protocol
-
The Fix: Switch to EDC·HCl (water-soluble urea removal) and increase DMAP loading to 10-20 mol%.
-
The "Slow Addition" Trick: Do not dump reagents. Add the carbodiimide slowly to a solution of Acid + Alcohol + DMAP at 0°C. This keeps the active intermediate concentration low, favoring intermolecular attack by the alcohol over intramolecular rearrangement.
Visualization: The Steglich Failure Mechanism
Figure 1: The kinetic competition between productive esterification and the N-acylurea "dead end." In hindered benzofurans, k2 often exceeds k1.
Module 2: The "Robust Route" (Acid Chlorides)
Symptom: Incomplete conversion with coupling agents; substrate recovery is high. Diagnosis: The carboxylic acid is too deactivated or hindered for mild activation.
Converting the acid to an acid chloride (
Critical Considerations
-
Thionyl Chloride (
) Risks: While effective, hot can cause chlorination of the electron-rich benzofuran ring (usually at C3 if open). -
The Oxalyl Chloride Solution: Use Oxalyl Chloride with catalytic DMF in DCM at room temperature. This generates the Vilsmeier-Haack reagent in situ, which is a milder yet potent activator.
Protocol: Oxalyl Chloride Activation
-
Suspend benzofuran acid (1.0 equiv) in dry DCM (0.2 M) under
. -
Add catalytic DMF (2-3 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (
, ) will be vigorous. -
Stir at RT for 2 hours.
-
Evaporation is Key: Remove solvent and excess reagent in vacuo. Re-dissolve in DCM and evaporate again (azeotropic removal of HCl).
-
Add Alcohol (1.5 equiv) and
(2.0 equiv) to the crude acid chloride residue.
Module 3: The "Nuclear Option" (Carboxylate Alkylation)
Symptom: Acid sensitive alcohol, chiral center racemization, or extremely hindered acid (e.g., 3-bromo-benzofuran-2-carboxylic acid). Diagnosis: Nucleophilic Acyl Substitution (attacking the carbonyl) is failing. Solution: Switch mechanisms. Attack an Alkyl Halide with the Carboxylate .
This method uses Cesium Carbonate (
Protocol: Cesium-Promoted Esterification
| Parameter | Specification | Why? |
| Reagents | Acid (1.0 eq), Alkyl Halide (1.2 eq), | |
| Solvent | DMF or NMP (0.5 M) | Polar aprotic solvents solvate the cation, leaving the anion reactive. |
| Temp | RT to 50°C | Mild heat prevents decarboxylation of the benzofuran. |
| Time | 2 - 16 hours | Monitor by TLC; reaction is usually clean.[7] |
Step-by-Step:
-
Dissolve Benzofuran acid in DMF.
-
Add
.[4] Stir for 30 mins (formation of cesium carboxylate). -
Add the Alkyl Halide (e.g., MeI, Benzyl Bromide, or alkyl chloride with NaI catalyst).
-
Pour into water/EtOAc for workup.
Decision Matrix: Selecting Your Method
Use this logic flow to determine the correct protocol for your specific benzofuran substrate.
Figure 2: Strategic decision tree for benzofuran esterification.
FAQ: Rapid Fire Troubleshooting
Q: My reaction turned black/tarry when using Thionyl Chloride. A: You likely polymerized the furan ring. Benzofurans are acid-sensitive. Switch to the Oxalyl Chloride/DMF method (Module 2) or the Cesium Carbonate method (Module 3), which are neutral/basic.
Q: I see a new spot on TLC that isn't my ester, and it won't hydrolyze back to the acid. A: This is the N-acylurea (see Module 1). It is a stable amide. You cannot salvage this material easily. Discard and restart using the "Slow Addition" protocol or switch to the Acid Chloride method.
Q: Can I use Fischer Esterification (
References
-
Steglich Esterification & N-acylurea Side Reactions: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2] Angew. Chem. Int. Ed.1978 , 17, 522–524.[2]
-
Cesium Carbonate Promoted Alkylation: Parrish, J. P.; Dueno, E. E.; Kim, S. I.; Jung, K. W. "Improved Cs2CO3 Promoted O-Alkylation of Acids."[6][8] Synthetic Communications2000 , 30, 2687–2699.[4]
-
Acid Chloride Activation (Oxalyl Chloride): Clayden, J. Organic Chemistry. Oxford University Press, 2001. (General reference for Vilsmeier-Haack type activation mechanism).
-
Benzofuran Synthesis & Reactivity: Khan, M. et al. "Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters." Medicinal Chemistry Research2013 .
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. semanticscholar.org [semanticscholar.org]
Stability issues of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate under acidic/basic conditions
Technical Support Center: Stability of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Introduction
Welcome to the technical support guide for Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important benzofuran intermediate. Benzofuran cores are prevalent in numerous pharmaceuticals and biologically active compounds, making a thorough understanding of their stability essential for successful synthesis, purification, formulation, and storage.[1][2]
This guide provides in-depth answers to frequently asked questions and troubleshooting scenarios related to the stability of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, with a specific focus on its behavior under acidic and basic conditions. The primary lability of this molecule stems from its ethyl ester functional group, which is susceptible to hydrolysis.[3][4] However, the stability of the core benzofuran ring system under harsh conditions must also be considered.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate?
The most significant stability issue is the hydrolysis of the ethyl ester at the C6 position. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid (4-hydroxy-2-methylbenzofuran-6-carboxylic acid) and ethanol.[3][5]
-
Under Basic Conditions: This process is known as saponification. It is typically rapid and, for practical purposes, irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.[4][6]
-
Under Acidic Conditions: Acid-catalyzed hydrolysis is an equilibrium-driven process. The reaction is the reverse of a Fischer esterification.[3][4] To drive the reaction to completion, a large excess of water is required.[5]
Q2: Which degradation pathway is faster, acidic or basic hydrolysis?
Generally, base-catalyzed hydrolysis (saponification) is significantly faster and more efficient than acid-catalyzed hydrolysis for esters.[4][5] The hydroxide ion (OH⁻) is a more potent nucleophile than a neutral water molecule, leading to a faster rate of attack on the electrophilic carbonyl carbon of the ester.
Q3: What are the expected degradation products under normal acidic or basic conditions?
The primary degradation product in both cases is 4-hydroxy-2-methylbenzofuran-6-carboxylic acid . This corresponding acid is a known and stable compound.[7][8] The other product is ethanol.
Q4: Can the benzofuran ring itself degrade?
Yes, under harsh acidic conditions, the benzofuran ring system can be susceptible to degradation. While simple ester hydrolysis is the most common pathway, exposure to strong, non-nucleophilic acids and elevated temperatures can potentially lead to ring-opening or other rearrangements.[9][10] This is a less common concern during routine experimental workups but should be considered during forced degradation studies or in acidic reaction media that are heated for prolonged periods.
Q5: How can I monitor the stability of my compound during an experiment?
The most effective way to monitor the stability is by using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reversed-phase C18 column is typically suitable.
-
Methodology: By taking aliquots of your reaction mixture over time and injecting them onto the HPLC, you can quantify the disappearance of the starting material (the ethyl ester) and the appearance of the degradation product (the carboxylic acid).
-
Differentiation: The starting ester is more nonpolar and will have a longer retention time than the more polar carboxylic acid product. This clear separation allows for accurate monitoring.
Troubleshooting Guide
Scenario 1: "After performing a basic workup (e.g., with NaOH solution) to remove acidic impurities, the yield of my ethyl ester was drastically low. Where did my product go?"
-
Problem: You have inadvertently hydrolyzed your product.
-
Causality: The basic conditions of the workup saponified the ethyl ester, converting it into the sodium salt of 4-hydroxy-2-methylbenzofuran-6-carboxylic acid. This carboxylate salt is highly polar and water-soluble. During the liquid-liquid extraction with an organic solvent (like ethyl acetate or dichloromethane), the salt remained in the aqueous layer, leading to its loss from the desired organic phase.
-
Solution:
-
Avoid Strong Bases: If you must perform a basic wash, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and minimize contact time. Perform the wash at a low temperature (0-5 °C) to reduce the rate of hydrolysis.
-
Product Recovery: If hydrolysis has already occurred, you can recover the carboxylic acid. Acidify the aqueous layer from your extraction with a strong acid (e.g., 1M HCl) until it is acidic (pH ~2-3). The water-insoluble carboxylic acid should precipitate out. Alternatively, you can extract the acidified aqueous layer with an organic solvent to recover the protonated carboxylic acid.
-
Scenario 2: "I left my sample dissolved in an acidic HPLC mobile phase overnight, and the next day my chromatogram showed a significant new peak with a shorter retention time."
-
Problem: The acidic mobile phase has caused on-column or in-vial hydrolysis of your ester.
-
Causality: Many reversed-phase HPLC mobile phases contain a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape by ensuring that acidic and basic functional groups are consistently protonated. Over time, this acidic environment can catalyze the hydrolysis of your ester. The new, earlier-eluting peak is the more polar carboxylic acid degradation product.
-
Solution:
-
Analyze Promptly: Analyze samples as soon as they are prepared. Avoid letting samples sit in the autosampler for extended periods.
-
pH Adjustment: If possible, consider using a mobile phase with a less aggressive pH or buffer system, provided it does not compromise your chromatography.
-
Temperature Control: Keep the autosampler tray cooled (e.g., 4 °C) to slow the rate of degradation in the vials.
-
Scenario 3: "My reaction mixture turned dark brown/black after adding a strong acid (e.g., concentrated H₂SO₄) and heating."
-
Problem: You are observing decomposition of the benzofuran core, not just simple ester hydrolysis.
-
Causality: Aromatic and heteroaromatic systems, especially those with electron-donating groups like a hydroxyl group, can be susceptible to polymerization or charring under harsh acidic and thermal conditions. This indicates that the reaction conditions are too severe for the benzofuran scaffold.
-
Solution:
-
Milder Conditions: Use less harsh acids or lower reaction temperatures. Explore alternative catalysts or reaction pathways that do not require such extreme conditions.
-
Protecting Groups: If the reaction chemistry allows, consider protecting the phenolic hydroxyl group to reduce the electron-donating nature of the ring system, which can sometimes mitigate this type of decomposition.
-
Degradation Pathway Visualizations
The following diagrams illustrate the primary degradation mechanisms for Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol provides a standardized method to assess the lability of the ester to basic hydrolysis.
-
Preparation: Prepare a stock solution of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Initiation: To 1 mL of the stock solution, add 1 mL of 0.2 M sodium hydroxide solution to achieve a final NaOH concentration of 0.1 M.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50 °C).
-
Time Points: At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a 100 µL aliquot.
-
Quenching: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of a 0.1 M HCl solution. This stops the degradation and prepares the sample for analysis.
-
Analysis: Analyze the quenched samples by a validated HPLC method to determine the percentage of the parent compound remaining.
Protocol 2: HPLC Method for Stability Monitoring
This serves as a starting point for an analytical method to separate the parent ester from its carboxylic acid degradant.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Expected Elution Order: The carboxylic acid will elute first, followed by the more nonpolar ethyl ester.
Summary of Expected Degradation
The following table summarizes the expected stability outcomes under various conditions.
| Condition | Temperature | Time | Expected Primary Degradant | Potential Secondary Degradants |
| 0.1 M HCl | 60 °C | 24 hrs | 4-hydroxy-2-methylbenzofuran-6-carboxylic acid | Minor ring-opened products (unlikely) |
| 0.1 M NaOH | 25 °C | 2 hrs | 4-hydroxy-2-methylbenzofuran-6-carboxylic acid | None expected |
| Purified Water | 60 °C | 24 hrs | Minimal hydrolysis expected | None expected |
References
-
Cao, X., Qiu, D., Zhang, R., Li, Z., & Xu, X. (2023). Synthesis, nematicidal evaluation, and SAR study of benzofuran derivatives containing 2-carbonyl thiophene. Chinese Chemical Letters, 34(5), 107800. [Link]
-
Bissyandé, F., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(4), M1143. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Bissyandé, F., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. [Link]
-
Bankar, S. K., Mathew, J., & Ramasastry, S. S. V. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Organic & Biomolecular Chemistry, 14(13), 3358-3362. [Link]
-
Reddy, T. S., et al. (2013). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry, 78(22), 11435-11442. [Link]
-
Clark, J. (2023). Hydrolysis of Esters. Chemguide. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Reddy, T. S., et al. (2013). Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. Europe PMC. [Link]
-
Shamsuzzaman, H. K. (2015). Bioactive benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzofurans: A Comparative Analysis
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its importance.[3][4] Derivatives of benzofuran are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][3] This has rendered the development of efficient and versatile synthetic routes to substituted benzofurans a topic of intense research, aimed at accessing novel analogues for drug discovery and development. This guide provides a comparative analysis of three prominent synthetic strategies: the classical Perkin rearrangement, the versatile intramolecular Wittig reaction, and the powerful transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, practical applications, and inherent advantages and limitations of each approach, supported by experimental data and detailed protocols to inform your synthetic design.
The Perkin Rearrangement: A Classic Route Modernized
First reported by William Henry Perkin in 1870, the Perkin rearrangement remains a relevant method for the synthesis of benzofuran-2-carboxylic acids.[5] The classical approach involves the ring contraction of a 3-halocoumarin under basic conditions.[6] The core of this transformation is the base-catalyzed hydrolytic cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic substitution to form the furan ring.[6]
Mechanistic Pathway
The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to ring opening. The resulting phenoxide then displaces the vinyl halide in an intramolecular fashion to forge the benzofuran ring.
Caption: Mechanism of the Perkin Rearrangement.
Advantages and Limitations
The primary advantage of the Perkin rearrangement lies in its straightforward approach to benzofuran-2-carboxylic acids from readily available coumarins. However, the classical method often requires harsh reaction conditions and long reaction times, typically several hours at reflux.[6]
Microwave-Assisted Enhancement
A significant advancement in the Perkin rearrangement is the application of microwave irradiation, which dramatically reduces reaction times from hours to mere minutes while often improving yields.[6] This enhancement is attributed to the efficient and rapid heating of the polar reaction mixture by microwaves.
Experimental Data: Conventional vs. Microwave-Assisted Perkin Rearrangement
| Entry | Substrate (3-Bromocoumarin) | Method | Reaction Time | Yield (%) | Reference |
| 1 | 4-Methyl-6,7-dimethoxy | Conventional | 3 hours | Quantitative | [6] |
| 2 | 4-Methyl-6,7-dimethoxy | Microwave (300W) | 5 minutes | 99 | [6] |
| 3 | 4,6-Dimethyl | Microwave (300W) | 5 minutes | 95 | [6] |
| 4 | 6-Methoxy | Microwave (300W) | 5 minutes | 99 | [6] |
| 5 | Unsubstituted | Microwave (300W) | 5 minutes | 97 | [6] |
Detailed Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromo-4-methyl-6,7-dimethoxycoumarin[6]
-
Reactant Preparation: In a microwave vessel, dissolve 3-bromo-4-methyl-6,7-dimethoxycoumarin (1a) in a solution of ethanol and sodium hydroxide.
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at 300W for 5 minutes, with the temperature maintained at 79°C.
-
Work-up: After cooling the reaction mixture, acidify with hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with water. The resulting 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid (2a) is obtained in 99% yield.
The Intramolecular Wittig Reaction: A Versatile Cyclization Strategy
The intramolecular Wittig reaction is a powerful tool for the synthesis of a wide variety of substituted benzofurans, particularly those substituted at the 2-position.[7][8] This method relies on the formation of an ylide from an ortho-hydroxybenzyltriphenylphosphonium salt, which then reacts with an acylating agent to trigger an intramolecular cyclization, extruding triphenylphosphine oxide.[9]
Mechanistic Pathway
The synthesis begins with the preparation of an ortho-hydroxybenzyltriphenylphosphonium salt from the corresponding benzyl alcohol. This salt is then acylated at the phenolic oxygen. In the presence of a base, an ylide is formed, which undergoes a rapid intramolecular Wittig reaction with the newly introduced ester carbonyl, leading to the formation of the benzofuran ring.
Caption: General workflow for the intramolecular Wittig synthesis of benzofurans.
Advantages and Limitations
The intramolecular Wittig reaction offers excellent versatility in introducing a wide range of substituents at the 2-position of the benzofuran ring, dictated by the choice of the acylating agent. The reaction conditions are generally mild. A potential drawback is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.
Experimental Data: Synthesis of 2-Arylbenzofurans via Intramolecular Wittig Reaction
| Entry | o-Hydroxybenzyl Alcohol | Acyl Chloride | Yield (%) | Reference |
| 1 | Salicyl alcohol | Benzoyl chloride | 65 (2-Phenylbenzofuran) | [9] |
| 2 | Salicyl alcohol | 4-Methoxybenzoyl chloride | 68 (2-(4-Methoxyphenyl)benzofuran) | [9] |
| 3 | Salicyl alcohol | 4-Nitrobenzoyl chloride | 72 (2-(4-Nitrophenyl)benzofuran) | [9] |
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzofuran[9]
-
Phosphonium Salt Formation: A mixture of 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (24.6 mmol) in acetonitrile (50 mL) is stirred under reflux for 2 hours. The resulting solid is filtered and washed with acetonitrile to yield (2-hydroxybenzyl)triphenylphosphonium bromide.
-
Wittig Cyclization: A mixture of (2-hydroxybenzyl)triphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and triethylamine (0.6 mL) is stirred under reflux for 2 hours.
-
Work-up and Purification: The precipitate (triethylammonium chloride) is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography (eluent: hexane/EtOAc 9:1) to afford 2-phenylbenzofuran.
Transition-Metal-Catalyzed Cross-Coupling and Cyclization: A Modern Powerhouse
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and benzofurans are no exception.[3] Palladium- and copper-catalyzed reactions are particularly prominent, enabling the construction of the benzofuran scaffold through a variety of bond-forming strategies, most notably Sonogashira coupling followed by intramolecular cyclization.[3][10]
Mechanistic Pathway: Sonogashira Coupling and Cyclization
This powerful one-pot strategy typically involves the palladium- and copper-co-catalyzed Sonogashira coupling of an ortho-halophenol (usually an iodophenol) with a terminal alkyne.[10] The resulting ortho-(alkynyl)phenol intermediate then undergoes an intramolecular cyclization, often promoted by the same catalytic system or by the basic reaction conditions, to afford the substituted benzofuran.[11]
Caption: Simplified mechanism of Pd/Cu-catalyzed Sonogashira coupling followed by cyclization.
Advantages and Limitations
Transition-metal-catalyzed methods offer a high degree of convergence and flexibility, allowing for the introduction of diverse substituents on both the benzene and furan rings. These reactions often proceed under mild conditions with high functional group tolerance.[12] The primary limitations can be the cost and sensitivity of the metal catalysts and ligands, although recent advances have led to more robust and recyclable catalytic systems.[12]
Experimental Data: Sonogashira Coupling/Cyclization for Benzofuran Synthesis
| Entry | o-Iodophenol | Terminal Alkyne | Catalyst System | Yield (%) | Reference |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | 84 | [3] |
| 2 | 2-Iodophenol | 1-Heptyne | PdCl₂(PPh₃)₂/CuI/Et₃N | 91 | [3] |
| 3 | 4-Methyl-2-iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | 88 | [3] |
| 4 | 4-Methoxy-2-iodophenol | 1-Hexyne | PdCl₂(PPh₃)₂/CuI/Et₃N | 89 | [3] |
Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling/Cyclization[3]
-
Reaction Setup: To a solution of 2-iodophenol (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere.
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC). Then, heat the mixture to reflux to promote the intramolecular cyclization.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield 2-phenylbenzofuran.
Comparative Summary and Outlook
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Perkin Rearrangement | Ring contraction of 3-halocoumarins. | Access to benzofuran-2-carboxylic acids; microwave assistance drastically improves efficiency. | Limited to specific substitution patterns; classical conditions can be harsh. |
| Intramolecular Wittig Reaction | Cyclization of acylated o-hydroxybenzyltriphenylphosphonium salts. | High versatility for 2-substitution; mild reaction conditions. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Transition-Metal Catalysis | Cross-coupling (e.g., Sonogashira) followed by intramolecular cyclization. | High convergence and flexibility; broad substrate scope and functional group tolerance. | Cost and sensitivity of catalysts; potential for metal contamination in the final product. |
The choice of synthetic route to a substituted benzofuran is ultimately dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Perkin rearrangement , especially in its microwave-assisted form, offers an efficient pathway to benzofuran-2-carboxylic acids. The intramolecular Wittig reaction provides a highly versatile and reliable method for accessing a wide array of 2-substituted benzofurans. For the most convergent and flexible approach, transition-metal-catalyzed methods like the Sonogashira coupling-cyclization sequence are often the strategy of choice in modern organic synthesis, enabling the construction of complex and diverse benzofuran libraries. As catalysis continues to evolve, we can anticipate the development of even more efficient, sustainable, and atom-economical methods for the synthesis of this invaluable heterocyclic scaffold.
References
- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Caruso, F., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2017(4), M963.
-
Taylor, D. K., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]
- Wang, X., et al. (2015). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 20(7), 12586-12597.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
- Knight, D. W., & Little, P. B. (1998). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, (22), 3771-3778.
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752. [Link]
- He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
- Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28237-28288.
- G. Anilkumar, et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5859-5862.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1-15.
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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A comparative study of halogenated vs. non-halogenated benzofuran derivatives' bioactivity
Executive Summary
This guide provides a technical analysis of benzofuran derivatives, specifically contrasting the bioactivity profiles of halogenated (Cl, Br, F, I) versus non-halogenated analogs. Benzofuran is a privileged scaffold in medicinal chemistry, serving as the core for various antimicrobial and anticancer agents.[1][2][3]
Key Insight: Experimental data consistently demonstrates that strategic halogenation—particularly at the C-5 position or on pendant phenyl rings—significantly enhances lipophilicity (logP), metabolic stability, and binding affinity via "halogen bonding," often resulting in a 2-to-10-fold increase in potency compared to non-halogenated parent compounds.
The Chemical Scaffold & Halogenation Impact (SAR)
The benzofuran ring consists of a benzene ring fused to a furan ring.[4] While the non-halogenated scaffold exhibits baseline biological activity, it often suffers from rapid metabolic clearance and suboptimal membrane permeability.
Mechanistic Advantages of Halogenation
-
Electronic Modulation: Halogens are electron-withdrawing (induction) but electron-donating (resonance). This alters the electron density of the aromatic ring, influencing
stacking interactions with target proteins. -
Lipophilicity (logP): The addition of halogens (F < Cl < Br < I) increases the partition coefficient. This allows the molecule to penetrate the lipid bilayer of bacterial or cancer cell membranes more effectively.
-
Halogen Bonding (XB): Unlike hydrogen bonds, halogens can act as Lewis acids (sigma-hole) interacting with nucleophilic residues (e.g., carbonyl oxygen or nitrogen) in the receptor binding pocket.
SAR Decision Logic
The following diagram illustrates the decision matrix for introducing halogens during lead optimization.
Figure 1: Strategic decision pathway for halogen incorporation in benzofuran optimization.
Comparative Bioactivity Data[2][4][6][7][8][9][10]
The following data synthesizes findings from recent studies comparing specific halogenated derivatives against their non-halogenated counterparts.
Antimicrobial Potency (MIC values in g/mL)
Data indicates that 5-bromo and di-halogenated derivatives outperform unsubstituted analogs against Gram-positive bacteria.
| Compound Class | Substituent (R) | Target Organism | Activity (MIC) | Notes |
| 3-Benzofurancarboxylic acid | Hydrogen (Non-halo) | S. aureus | > 200 (Inactive) | Poor membrane penetration. |
| 3-Benzofurancarboxylic acid | Di-bromo (Acetyl) | S. aureus | 50 - 200 | Active due to increased lipophilicity [1]. |
| Benzofuran-Triazole | Hydrogen (Parent) | E. coli | 1.80 | Moderate activity.[5] |
| Benzofuran-Triazole | 5-Bromo | B. subtilis | 1.25 | Comparable to Penicillin [3].[5] |
Anticancer Cytotoxicity (IC values in M)
Halogenation at the C-5 position or on the N-phenyl ring of carboxamides drastically improves cytotoxicity against human cancer cell lines (MCF-7, HeLa).
| Compound Scaffold | Modification | Cell Line | IC | Efficacy Shift |
| Benzofuran-2-carboxamide | Unsubstituted Phenyl | MCF-7 | > 50 | Low potency. |
| Benzofuran-2-carboxamide | 4-Fluoro-phenyl | MCF-7 | 7.53 | ~6x Potency Increase [4]. |
| LSD1 Inhibitor (Benzofuran) | Non-halogenated | H460 | > 10 | Weak inhibition. |
| LSD1 Inhibitor (Benzofuran) | Chlorinated analog | H460 | 2.06 | Significant tumor suppression [5].[6] |
Experimental Protocols
To replicate these findings, the following protocols for synthesis and bioassay are recommended. These methods are standard in medicinal chemistry for validating benzofuran activity.
Synthesis of 5-Bromobenzofuran Derivatives
Method: Rap-Stoermer Condensation. This robust reaction allows for the rapid assembly of the benzofuran ring from commercially available salicylaldehydes.
-
Reagents: 5-Bromosalicylaldehyde (1 eq), Phenacyl bromide derivative (1 eq), K
CO (anhydrous, 2 eq), Acetonitrile (ACN). -
Procedure:
-
Dissolve 5-bromosalicylaldehyde and phenacyl bromide in ACN.
-
Add K
CO and reflux at 80°C for 4–6 hours. -
Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Filter the hot solution to remove inorganic salts. Evaporate solvent. Recrystallize from ethanol.
-
-
Yield: Typically 75–85% for halogenated derivatives.
Figure 2: One-pot synthesis of 5-bromobenzofuran derivatives via Rap-Stoermer condensation.
MTT Cytotoxicity Assay Protocol
Objective: Compare cell viability between halogenated and non-halogenated analogs.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h at 37°C (5% CO ). -
Treatment:
-
Dissolve test compounds in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100
M). -
Control: Treat cells with 0.1% DMSO (Vehicle).
-
Comparator: Use Doxorubicin as a positive control.
-
-
Incubation: Treat cells for 48 hours.
-
Development:
-
Readout: Measure Absorbance at 570 nm. Calculate IC
using non-linear regression.
Mechanistic Insights & ADME Considerations
The "Halogen Bond" in Protein Binding
In non-halogenated benzofurans, binding is driven primarily by Hydrophobic interactions and Hydrogen bonding. However, halogenated derivatives (specifically Cl, Br, I) introduce a sigma-hole —a region of positive electrostatic potential on the halogen atom opposite the C-X bond.
-
Interaction: The sigma-hole (
) interacts with electron-rich Lewis bases (e.g., Carbonyl Oxygen of the protein backbone). -
Result: This interaction is highly directional and can increase binding affinity by 1–2 kcal/mol compared to a simple van der Waals interaction provided by a Hydrogen atom.
ADME/Tox Profile
-
Metabolic Stability: The C-5 and C-2 positions of benzofuran are metabolically vulnerable. Halogen blocking at these positions prevents oxidation by Cytochrome P450 enzymes, prolonging half-life (
). -
Toxicity Warning: While bioactivity increases, highly lipophilic halogenated compounds (logP > 5) may carry risks of phospholipidosis or non-specific toxicity.
References
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. MDPI. [Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. [Link][6]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Compliance.
In the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a novel compound extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS No. 894779-28-3), a compound utilized in pharmaceutical synthesis and as an intermediate for bioactive agents.[1]
Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a cautious and informed approach is paramount. This document synthesizes established principles of chemical waste management with data extrapolated from structurally similar compounds to offer a robust disposal protocol.
The Precautionary Principle: Hazard Assessment in the Absence of Specific Data
The foundational principle in managing any chemical for which a comprehensive hazard profile is not available is to treat it with a high degree of caution. While specific toxicity and environmental fate data for Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate are not readily accessible, we can infer potential hazards based on the benzofuran class of compounds and structurally related molecules.
A structurally similar compound, Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate, is classified with the following GHS hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[2]
Therefore, it is prudent to handle Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory tract. The benzofuran moiety itself is a heterocyclic aromatic compound that can undergo various metabolic transformations, some of which may lead to reactive intermediates.[3]
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 894779-28-3 | [1][4] |
| Molecular Formula | C₁₂H₁₂O₄ | [4] |
| Molecular Weight | 220.22 g/mol | [4] |
| Melting Point | 89-92 °C | [4] |
| Boiling Point | 248.8±15.0 °C (Predicted) | [4] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe handling and disposal of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound, whether in its pure form or as a waste product, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.
Step 2: Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate and any materials contaminated with it (e.g., weighing boats, contaminated filter paper, disposable labware). The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate". Include the approximate concentration and any other components of the waste stream.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or strong bases, to avoid unforeseen chemical reactions.[5]
Step 3: On-site Neutralization and Treatment (Not Recommended)
Due to the lack of specific reactivity data, on-site treatment or neutralization of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is not recommended . Attempting to neutralize or chemically alter the compound without a full understanding of its reactivity could lead to the generation of more hazardous byproducts or an uncontrolled reaction.
Step 4: Storage of Chemical Waste
Proper storage of the collected waste is crucial to maintain a safe laboratory environment while awaiting pickup by a licensed disposal service.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated and away from sources of heat or ignition.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
Step 5: Professional Disposal - The Final Step
The disposal of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate must be handled by a licensed and reputable hazardous waste disposal company.
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Follow these internal protocols diligently.
-
Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This is a legal requirement and creates a "cradle-to-grave" record of the waste's journey.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate.
Caption: Decision workflow for the safe disposal of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is an integral part of the research and development process. For compounds like Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, where specific hazard data is limited, a conservative approach grounded in established safety principles is essential. By adhering to the protocols outlined in this guide, researchers and laboratory personnel can ensure the safety of themselves and their colleagues, maintain compliance with environmental regulations, and contribute to a culture of safety and sustainability within the scientific community.
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]
-
MySkinRecipes. Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Ethyl 4-hydroxybenzoate. [Link]
-
PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
PubChem. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. [Link]
-
PubChem. Ethyl 4-Methoxy-2-methylbenzofuran-3-carboxylate. [Link]
-
PubChem. Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate. [Link]
-
Arkivoc. The ‘one-pot’ preparation of substituted benzofurans. [Link]
-
PubChem. Ethyl 4-hydroxy-2-methylbenzoate. [Link]
-
National Center for Biotechnology Information. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]
-
ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,3-Benzofuran. [Link]
-
European Chemicals Agency (ECHA). ECHA adds two hazardous chemicals to the Candidate List. [Link]
-
Royal Society of Chemistry. Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. [Link]
-
PubChem. Ethylparaben. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
